Altanserin hydrochloride
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-2-sulfanylidene-1H-quinazolin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2S.ClH/c23-17-7-5-15(6-8-17)20(27)16-9-11-25(12-10-16)13-14-26-21(28)18-3-1-2-4-19(18)24-22(26)29;/h1-8,16H,9-14H2,(H,24,29);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPPLMAMMZZOEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=S.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042592 | |
| Record name | Altanserin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135280-78-2 | |
| Record name | Altanserin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1135280782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Altanserin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALTANSERIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUL9717F5K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Altanserin Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Altanserin (B1665730) hydrochloride is a potent and selective ligand for the serotonin (B10506) 2A (5-HT2A) receptor, a key G protein-coupled receptor (GPCR) implicated in a myriad of neurological and psychiatric conditions. Historically classified as a neutral antagonist, recent evidence has redefined its pharmacological profile, revealing a more complex mechanism of action characterized by biased signaling. This technical guide provides an in-depth exploration of the molecular interactions and downstream signaling pathways modulated by altanserin. It consolidates quantitative binding data, details key experimental methodologies, and visualizes the intricate signaling cascades, offering a comprehensive resource for researchers in pharmacology and drug development.
Introduction
The serotonergic system, and particularly the 5-HT2A receptor, is a focal point of modern neuropharmacology. Ligands that interact with this receptor are crucial tools for both basic research and as potential therapeutics for disorders ranging from schizophrenia and depression to anxiety. Altanserin has long been utilized as a prototypical 5-HT2A antagonist and, when radiolabeled with fluorine-18 (B77423) ([18F]altanserin), as a premier radioligand for positron emission tomography (PET) imaging to quantify 5-HT2A receptor density in the brain.[1][2] This guide delves into the nuanced mechanism of action of altanserin, moving beyond its simple antagonist label to explore its role as a biased inverse agonist.
Receptor Binding Profile
Altanserin exhibits high affinity and selectivity for the 5-HT2A receptor. Its binding affinity, represented by the inhibition constant (Ki), is significantly lower for the 5-HT2A receptor compared to other serotonin receptor subtypes and other neurotransmitter receptors. This selectivity is fundamental to its utility as a specific pharmacological tool.
Table 1: Binding Affinity of Altanserin Hydrochloride for Various Receptors
| Receptor | Ki (nM) | Reference |
| 5-HT2A | 0.13 | [3] |
| 5-HT2A | 0.3 | [4] |
| α1 | 4.55 | [3] |
| 5-HT2C | 6.0 | [4] |
| 5-HT7 | 15 | [4] |
| 5-HT2C | 40 | [3] |
| D2 | 62 | [3] |
| 5-HT1A | 1570 | [3] |
| 5-HT6 | 1756 | [4] |
Core Mechanism: Biased Signaling at the 5-HT2A Receptor
The 5-HT2A receptor is known to couple to multiple intracellular G protein signaling pathways, primarily the canonical Gαq/11 pathway and a non-canonical Gαi/o pathway.[1][5] Recent studies have revealed that altanserin does not act as a simple neutral antagonist that blocks agonist binding without affecting receptor conformation. Instead, it exhibits biased signaling, preferentially modulating one downstream pathway over another.
Specifically, altanserin acts as an inverse agonist on the Gαi1 protein pathway.[1][5] This means that it not only blocks the action of agonists but also reduces the basal, constitutive activity of the 5-HT2A receptor, specifically inhibiting its coupling to Gαi1. Conversely, altanserin has been shown to act as a neutral antagonist at the Gαq/11 pathway, blocking agonist-induced activation without affecting the basal activity of this pathway.[1][6]
This biased signaling is a critical aspect of altanserin's mechanism of action and has significant implications for its use as a research tool and for the design of novel therapeutics targeting the 5-HT2A receptor.
Gαq/11 Pathway (Neutral Antagonism)
The canonical signaling pathway for the 5-HT2A receptor involves its coupling to Gαq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively. Altanserin blocks agonist-induced activation of this pathway but does not alter its basal activity.
Gαi1 Pathway (Inverse Agonism)
The non-canonical pathway involves the coupling of the 5-HT2A receptor to Gαi1 proteins.[1][5] This pathway is thought to be involved in the hallucinogenic effects of certain 5-HT2A agonists. Altanserin demonstrates inverse agonism at this pathway, meaning it actively reduces the basal level of Gαi1 activation by the 5-HT2A receptor, even in the absence of an agonist. This inhibitory action on a constitutively active pathway is a key feature of its mechanism.
Experimental Protocols
The characterization of altanserin's mechanism of action relies on several key experimental techniques. The following sections provide detailed methodologies for two of the most important assays.
[35S]GTPγS Binding Assay for G Protein Coupling
This functional assay measures the activation of G proteins by GPCRs. It utilizes the non-hydrolyzable GTP analog, [35S]GTPγS, which binds to activated Gα subunits.[7] An increase in [35S]GTPγS binding indicates agonism, while a decrease in basal binding signifies inverse agonism.
Objective: To determine the effect of altanserin on basal and agonist-stimulated [35S]GTPγS binding to specific Gα subunits (Gαq/11 and Gαi1) coupled to the 5-HT2A receptor in human brain tissue.
Materials:
-
Postmortem human prefrontal cortex tissue
-
Homogenization buffer: 50 mM Tris-HCl, 3 mM MgCl2, 1 mM EGTA, 1 mM DTT, 250 mM sucrose, pH 7.4
-
Centrifugation buffer: 50 mM Tris-HCl, 3 mM MgCl2, 1 mM EGTA, 1 mM DTT, pH 7.4
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, 1 mM EGTA, 1 mM DTT, pH 7.4
-
[35S]GTPγS (specific activity ~1250 Ci/mmol)
-
GDP (Guanosine diphosphate)
-
This compound
-
5-HT (serotonin) or other 5-HT2A agonist
-
Antibodies specific for Gαq/11 and Gαi1
-
Protein A-coated scintillation proximity assay (SPA) beads
-
96-well microplates
-
Microplate scintillation counter
Methodology:
-
Membrane Preparation:
-
Homogenize frozen human prefrontal cortex tissue in 30 volumes of ice-cold homogenization buffer using a glass/Teflon grinder.
-
Centrifuge the homogenate at 1,100 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in fresh, cold centrifugation buffer.
-
Repeat the centrifugation and resuspension steps twice more.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a Bradford assay.
-
Store membrane preparations at -80°C until use.
-
-
[35S]GTPγS Binding Assay:
-
In a 96-well plate, add the following in order:
-
50 µL of assay buffer or altanserin at various concentrations.
-
20 µL of vehicle or 5-HT agonist.
-
100 µL of membrane suspension (10-20 µg of protein).
-
10 µL of GDP (final concentration 10 µM).
-
-
Pre-incubate for 15-20 minutes at 30°C.
-
Initiate the binding reaction by adding 20 µL of [35S]GTPγS (final concentration 0.1-0.5 nM).
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by adding 50 µL of the appropriate Gα subunit-specific antibody and incubate for 2 hours at 4°C.
-
Add 50 µL of a suspension of Protein A-coated SPA beads and incubate for a further 2 hours at 4°C with agitation.
-
Centrifuge the plates at 500 x g for 5 minutes.
-
Measure the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of 10 µM unlabeled GTPγS.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Data are expressed as a percentage of basal [35S]GTPγS binding.
-
Concentration-response curves are fitted using non-linear regression to determine EC50 (for agonists) or IC50 (for inverse agonists) values.
-
[18F]Altanserin Positron Emission Tomography (PET) Imaging
PET imaging with [18F]altanserin allows for the in vivo quantification and visualization of 5-HT2A receptor density in the brain.[8][9] A bolus/infusion approach is often used to achieve a steady state of the radiotracer in the blood and brain, enabling reliable quantification.
Objective: To quantify 5-HT2A receptor binding potential in the human brain using [18F]altanserin PET with a bolus/infusion paradigm.
Materials:
-
[18F]altanserin produced in a cyclotron and purified via HPLC.[10]
-
PET scanner.
-
Arterial and/or venous line for blood sampling and radiotracer administration.
-
Automated blood sampling system.
-
Gamma counter for measuring radioactivity in blood samples.
-
HPLC system for metabolite analysis.
Methodology:
-
Subject Preparation:
-
Subjects fast for at least 4 hours prior to the scan.
-
An intravenous line is placed for radiotracer administration and a second line (arterial or venous) for blood sampling.
-
The subject is positioned in the PET scanner with their head immobilized.
-
A transmission scan is performed for attenuation correction.
-
-
Radiotracer Administration and PET Scan:
-
A bolus of [18F]altanserin is administered intravenously, followed immediately by a constant infusion. A typical bolus/infusion ratio is 1.75 hours to achieve rapid steady state.[8]
-
Dynamic PET scanning begins with the bolus injection and continues for the duration of the study (e.g., 90-120 minutes).
-
Arterial or arterialized venous blood samples are collected throughout the scan to measure the concentration of [18F]altanserin and its metabolites in the plasma (the input function).
-
-
Blood Sample Analysis:
-
Whole blood and plasma radioactivity are measured using a gamma counter.
-
Plasma samples are analyzed by HPLC to separate the parent [18F]altanserin from its radiolabeled metabolites.
-
The fraction of parent radiotracer in plasma over time is determined.
-
-
Image Reconstruction and Analysis:
-
PET data are reconstructed into a series of 3D images over time, corrected for attenuation, scatter, and radioactive decay.
-
Regions of interest (ROIs) are drawn on the PET images, often co-registered with the subject's MRI, for various brain regions (e.g., frontal cortex, cingulate cortex, cerebellum).
-
The cerebellum is typically used as a reference region as it is considered to have a negligible density of 5-HT2A receptors.
-
Kinetic modeling (e.g., using a simplified reference tissue model or graphical analysis with the metabolite-corrected plasma input function) is applied to the time-activity curves of the ROIs to calculate the binding potential (BPND), an index of receptor density.
-
Conclusion
This compound is a highly selective 5-HT2A receptor ligand whose mechanism of action is more complex than that of a simple neutral antagonist. Its biased signaling, characterized by inverse agonism at the Gαi1 pathway and neutral antagonism at the Gαq/11 pathway, makes it a unique and valuable tool for dissecting the roles of these distinct signaling cascades in health and disease. The experimental protocols detailed in this guide provide a framework for the continued investigation of altanserin and other 5-HT2A receptor ligands. A thorough understanding of its nuanced pharmacology is essential for its proper application in research and for the development of the next generation of safer and more effective therapeutics targeting the serotonergic system.
References
- 1. Distinctive patterns of G protein coupling induced by the structurally similar 5-HT2A receptor ligands ketanserin and altanserin in human prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Altanserin - Wikipedia [en.wikipedia.org]
- 3. rndsystems.com [rndsystems.com]
- 4. Characterization of radioactive metabolites of 5-HT2A receptor PET ligand [18F]altanserin in human and rodent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ligand bias and inverse agonism on 5-HT2A receptor-mediated modulation of G protein activity in post-mortem human brain [pubmed.ncbi.nlm.nih.gov]
- 6. Pimavanserin exhibits serotonin 5-HT2A receptor inverse agonism for Gαi1- and neutral antagonism for Gαq/11-proteins in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serotonin 5HT2 receptor imaging in the human brain using positron emission tomography and a new radioligand, [18F]altanserin: results in young normal controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Visualisation of loss of 5-HT2A receptors with age in healthy volunteers using [18F]altanserin and positron emission tomographic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Time-efficient and convenient synthesis of [(18)F]altanserin for human PET imaging by a new work-up procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
Altanserin Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Altanserin (B1665730) hydrochloride is a potent and selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor.[1] This property has established it as an invaluable tool in neuroscience research, particularly for in vivo imaging of 5-HT2A receptors using Positron Emission Tomography (PET) when labeled with fluorine-18 (B77423). This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological properties of Altanserin hydrochloride, tailored for professionals in drug development and scientific research. The document details experimental protocols, presents quantitative data in a structured format, and utilizes visualizations to illustrate key pathways and processes.
Discovery and Development
Altanserin was developed by Janssen Pharmaceutica and is recognized as a selective 5-HT2A receptor antagonist.[2] Its development was a significant step forward in the study of the serotonergic system, providing a high-affinity ligand for the 5-HT2A receptor. This selectivity allows for the specific investigation of this receptor's role in various physiological and pathological processes.
Pharmacological Profile
This compound exhibits high affinity for the 5-HT2A receptor, with significantly lower affinity for other serotonin receptor subtypes and other neurotransmitter receptors. This selectivity is crucial for its use as a specific research tool.
Binding Affinity
The binding affinity of Altanserin for various receptors is summarized in the table below. The Ki value represents the inhibition constant, with a lower value indicating higher binding affinity.
| Receptor | Ki (nM) |
| 5-HT2A | 0.13[3] |
| α1 | 4.55 |
| 5-HT2C | 6.0[4], 40 |
| D2 | 62 |
| 5-HT1A | 1570 |
| 5-HT6 | 1756[4] |
| 5-HT7 | 15[4] |
Table 1: Binding affinities (Ki) of Altanserin for various neurotransmitter receptors. Data compiled from multiple sources.
Mechanism of Action
Altanserin acts as a competitive antagonist at the 5-HT2A receptor. In its primary signaling cascade, the 5-HT2A receptor couples to the Gq/11 protein.[5] Activation by an agonist, such as serotonin, initiates a downstream signaling cascade involving phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[5][6][7] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[5][6] Altanserin, by binding to the receptor, prevents this agonist-induced activation and the subsequent signaling events. The 5-HT2A receptor can also signal through a β-arrestin pathway.[6]
Caption: 5-HT2A Receptor Signaling Pathway and Altanserin's Antagonistic Action.
Synthesis of this compound
The synthesis of Altanserin can be achieved through a multi-step process. The core of the molecule is a quinazolin-4-one ring system.
Synthesis of the Quinazolin-4-one Core
A common method for the synthesis of the quinazolin-4-one core involves the reaction of anthranilic acid with an appropriate amide or a related compound.
Synthesis of Non-radiolabeled this compound
The synthesis of Altanserin involves the coupling of a substituted piperidine (B6355638) moiety with the quinazolin-4-one core. A general synthetic scheme is outlined below. The final step typically involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Caption: General Synthesis Workflow for this compound.
Radiosynthesis of [18F]Altanserin
The radiosynthesis of [18F]Altanserin is crucial for its use in PET imaging. The most common method involves the nucleophilic substitution of a nitro precursor (nitro-altanserin) with [18F]fluoride.
-
[18F]Fluoride Production and Drying: [18F]Fluoride is produced via the 18O(p,n)18F nuclear reaction and trapped on an anion exchange cartridge. It is then eluted with a solution of potassium carbonate and Kryptofix 2.2.2. The solvent is removed by azeotropic distillation with acetonitrile.[8]
-
Labeling Reaction: The dried [18F]fluoride-Kryptofix complex is reacted with the nitro-altanserin (B147780) precursor in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) at an elevated temperature (e.g., 150°C).[8][9]
-
Purification: The crude reaction mixture is purified using solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC) to isolate [18F]Altanserin.[8][9]
-
Formulation: The purified [18F]Altanserin is formulated in a physiologically compatible solution for injection.
| Parameter | Value | Reference |
| Radiochemical Yield (EOB) | 23-25% | [9] |
| Radiochemical Yield (non-decay corrected) | 20% ± 4% | [8] |
| Radiochemical Purity | >97% | [8] |
| Synthesis Time | ~75 min | [9] |
| Specific Activity | 95 ± 91 GBq/μmol | [8] |
Table 2: Radiosynthesis parameters for [18F]Altanserin.
Applications in Research
The primary application of Altanserin, particularly its radiolabeled form, is in the field of neuroimaging. [18F]Altanserin PET allows for the in vivo quantification and visualization of 5-HT2A receptor density in the brain.[1] This has been instrumental in studying the role of these receptors in various neuropsychiatric disorders, including depression, schizophrenia, and neurodegenerative diseases.[1]
Conclusion
This compound remains a cornerstone tool for the investigation of the 5-HT2A receptor. Its high affinity and selectivity, combined with well-established synthesis protocols for its radiolabeled form, ensure its continued importance in neuroscience research. This guide provides a comprehensive overview of its discovery, synthesis, and pharmacological properties to aid researchers and drug development professionals in their work with this important compound.
References
- 1. Serotonin 5HT2 receptor imaging in the human brain using positron emission tomography and a new radioligand, [18F]altanserin: results in young normal controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Altanserin - Wikipedia [en.wikipedia.org]
- 3. Multicompartmental study of fluorine-18 altanserin binding to brain 5HT2 receptors in humans using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of radioactive metabolites of 5-HT2A receptor PET ligand [18F]altanserin in human and rodent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 6. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Validation and quantification of [18F]altanserin binding in the rat brain using blood input and reference tissue modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Time-efficient and convenient synthesis of [(18)F]altanserin for human PET imaging by a new work-up procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
The Binding Profile of Altanserin Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altanserin (B1665730) is a potent and selective antagonist of the serotonin (B10506) 5-HT2A receptor.[1] Labeled with the isotope fluorine-18 (B77423), it is widely utilized as a radioligand in positron emission tomography (PET) studies to investigate the distribution and density of 5-HT2A neuroreceptors in the brain.[1] Its high affinity for the 5-HT2A receptor makes it an invaluable tool in neuroscience research, particularly in studies related to neuropsychiatric disorders where the serotonergic system is implicated. This technical guide provides an in-depth overview of the binding profile of Altanserin hydrochloride, including its affinity for various neurotransmitter receptors, detailed experimental protocols for its characterization, and a visualization of its associated signaling pathways.
Receptor Binding Profile of this compound
The binding affinity of this compound has been characterized across a range of neurotransmitter receptors. The following tables summarize the quantitative binding data, primarily expressed as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
Serotonin Receptor Subtypes
Altanserin demonstrates high affinity and selectivity for the 5-HT2A receptor, with significantly lower affinity for other serotonin receptor subtypes.
| Receptor Subtype | Ki (nM) | Species/Tissue | Notes |
| 5-HT2A | 0.13 - 0.3 | Cloned Human/Rat | High affinity; antagonist functionality.[2][3][4] |
| 5-HT2C | 6.0 | Cloned Human | Moderate affinity.[2] |
| 5-HT7 | 15 | Cloned Human | Lower affinity.[2] |
| 5-HT6 | 1756 | Cloned Human | Very low affinity.[2] |
Adrenergic, Dopamine (B1211576), and Histamine (B1213489) Receptors
The binding affinity of Altanserin for adrenergic, dopamine, and histamine receptors is not as extensively characterized in publicly available literature, suggesting a high degree of selectivity for the serotonin 5-HT2A receptor.
| Receptor Family | Receptor Subtype | Ki (nM) | Species/Tissue | Notes |
| Adrenergic | α1 | Not significantly affected | Rat Brain | Studies using [18F]altanserin indicate its binding is not influenced by blocking α1-adrenergic receptors, suggesting low affinity.[3] |
| Dopamine | D1, D2, D3, D4, D5 | Not reported | - | Extensive searches of scientific literature did not yield specific binding affinity data for Altanserin at dopamine receptor subtypes. |
| Histamine | H1, H2, H3, H4 | Not reported | - | Extensive searches of scientific literature did not yield specific binding affinity data for Altanserin at histamine receptor subtypes. |
Experimental Protocols
The binding affinity of this compound is typically determined using radioligand binding assays. Below is a detailed methodology for a competitive binding assay to determine the Ki of Altanserin at the 5-HT2A receptor.
Radioligand Competitive Binding Assay for 5-HT2A Receptor
Objective: To determine the binding affinity (Ki) of unlabeled this compound for the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes prepared from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells) or from brain tissue known to have a high density of 5-HT2A receptors (e.g., rat frontal cortex).
-
Radioligand: [3H]Ketanserin or [18F]Altanserin, a high-affinity radiolabeled antagonist for the 5-HT2A receptor.
-
Test Compound: this compound, unlabeled.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize the cell pellet or brain tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final membrane pellet in the assay buffer to a specific protein concentration.
-
-
Competitive Binding Assay:
-
In a series of tubes or a 96-well plate, add a constant concentration of the radioligand (typically at a concentration close to its Kd value).
-
Add increasing concentrations of unlabeled this compound to the tubes.
-
Include control tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-radioactive 5-HT2A antagonist, such as unlabeled ketanserin).
-
Initiate the binding reaction by adding the membrane preparation to each tube.
-
-
Incubation:
-
Incubate the reaction mixture at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Filtration:
-
Terminate the incubation by rapid filtration of the reaction mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of Altanserin by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the Altanserin concentration.
-
Determine the IC50 value (the concentration of Altanserin that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathway of Altanserin at the 5-HT2A Receptor
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that can couple to different G proteins, primarily Gαq/11 and Gαi1. While agonist binding typically activates these pathways, Altanserin acts as an antagonist. Furthermore, it has been shown to exhibit inverse agonism at the Gαi1 pathway, meaning it reduces the basal activity of this pathway.
Caption: Altanserin's interaction with the 5-HT2A receptor and its downstream effects.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps in a typical radioligand binding assay to determine the binding affinity of a test compound like Altanserin.
Caption: Workflow of a competitive radioligand binding assay.
References
- 1. Altanserin - Wikipedia [en.wikipedia.org]
- 2. Characterization of radioactive metabolites of 5-HT2A receptor PET ligand [18F]altanserin in human and rodent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding characteristics of the 5-HT2A receptor antagonists altanserin and MDL 100907 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multicompartmental study of fluorine-18 altanserin binding to brain 5HT2 receptors in humans using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Altanserin Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altanserin hydrochloride is a potent and selective antagonist of the 5-hydroxytryptamine receptor 2A (5-HT2A). Its high affinity for this receptor subtype has made it a valuable tool in neuroscience research, particularly in the in vivo imaging of 5-HT2A receptors using Positron Emission Tomography (PET) when labeled with fluorine-18.[1] This technical guide provides an in-depth overview of the in vitro pharmacological properties of this compound, focusing on its binding affinity, selectivity profile, and its interaction with the canonical 5-HT2A receptor signaling pathway. The information presented herein is intended to support researchers and drug development professionals in the effective use of Altanserin as a research tool.
Chemical Properties
This compound is a synthetic compound with the following chemical properties:
| Property | Value |
| Chemical Name | 3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-2-sulfanylidene-1H-quinazolin-4-one hydrochloride |
| Molecular Formula | C22H22FN3O2S · HCl |
| Molecular Weight | 447.95 g/mol |
| CAS Number | 1135280-78-2 |
| Appearance | White to light yellow solid |
| Solubility | Soluble in DMSO to 20 mM with gentle warming. |
| Storage | Desiccate at +4°C. |
Binding Affinity and Selectivity
This compound exhibits high affinity for the 5-HT2A receptor and displays selectivity over a range of other neurotransmitter receptors. The binding affinity is typically determined through radioligand binding assays, where Altanserin competes with a radiolabeled ligand for binding to the target receptor. The inhibition constant (Ki) is a measure of the affinity of the compound for the receptor. A lower Ki value indicates a higher binding affinity.
The following tables summarize the binding affinities of Altanserin for various receptors, compiled from multiple in vitro studies.
Table 1: Binding Affinity of Altanserin at Serotonin (B10506) (5-HT) Receptors
| Receptor Subtype | Ki (nM) | Reference |
| 5-HT2A | 0.13 | [2] |
| 0.3 | [3] | |
| 5-HT2C | 40 | [2] |
| 6.0 | [3] | |
| 5-HT1A | 1570 | [2] |
| 5-HT6 | 1756 | [3] |
| 5-HT7 | 15 | [3] |
Table 2: Binding Affinity of Altanserin at Other Receptors
| Receptor Subtype | Ki (nM) | Reference |
| α1-adrenergic | 4.55 | [2] |
| D2 (dopamine) | 62 | [2] |
Experimental Protocols
Radioligand Binding Assay (Competition Assay)
This protocol outlines a general method for determining the binding affinity (Ki) of this compound for the 5-HT2A receptor.
Objective: To determine the inhibition constant (Ki) of this compound at the 5-HT2A receptor by measuring its ability to displace a radiolabeled antagonist, such as [3H]-Ketanserin.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
[3H]-Ketanserin (Radioligand).
-
This compound (Test compound).
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled 5-HT2A antagonist like Ketanserin or Mianserin).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT2A receptor in a suitable buffer and prepare a crude membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well microplate, add the following components in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Assay buffer, radioligand, cell membranes, and a high concentration of the non-specific binding control.
-
Competition Binding: Assay buffer, radioligand, cell membranes, and varying concentrations of this compound.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Altanserin concentration.
-
Determine the IC50 value (the concentration of Altanserin that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Activation of the 5-HT2A receptor by an agonist, such as serotonin, initiates a signaling cascade that leads to the mobilization of intracellular calcium. Altanserin, as a competitive antagonist, blocks this signaling pathway by preventing the binding of serotonin to the receptor.
The canonical signaling pathway of the 5-HT2A receptor is as follows:
-
Agonist Binding: Serotonin binds to the 5-HT2A receptor.
-
G-protein Activation: The receptor undergoes a conformational change, leading to the activation of the associated Gq/11 protein. The Gαq subunit dissociates from the Gβγ subunits and exchanges GDP for GTP.
-
PLC Activation: The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
PKC Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.
Functional Assays
The antagonist activity of this compound at the 5-HT2A receptor can be quantified using in vitro functional assays that measure the downstream consequences of receptor activation.
Calcium Flux Assay
Objective: To determine the potency of this compound in inhibiting serotonin-induced increases in intracellular calcium.
Principle: Cells expressing the 5-HT2A receptor are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with a 5-HT2A agonist (e.g., serotonin), the increase in intracellular calcium leads to a change in the fluorescence of the dye. An antagonist will inhibit this response in a concentration-dependent manner.
General Procedure:
-
Cell Culture: Plate cells stably expressing the human 5-HT2A receptor in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate.
-
Agonist Stimulation: Add a fixed concentration of a 5-HT2A agonist (e.g., serotonin) to stimulate the receptor.
-
Fluorescence Measurement: Measure the change in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Determine the IC50 value of Altanserin by plotting the inhibition of the agonist-induced calcium response against the concentration of Altanserin.
Inositol Monophosphate (IP1) Accumulation Assay
Objective: To determine the potency of this compound in inhibiting serotonin-induced accumulation of inositol monophosphate (IP1).
Principle: Activation of the Gq/11 pathway leads to the production of IP3, which is rapidly metabolized to IP2, IP1, and finally inositol. In the presence of lithium chloride (LiCl), the degradation of IP1 is blocked, leading to its accumulation. This accumulation can be measured using various methods, such as HTRF (Homogeneous Time-Resolved Fluorescence).
General Procedure:
-
Cell Culture: Plate cells stably expressing the human 5-HT2A receptor in a multi-well plate.
-
Compound Incubation: Incubate the cells with varying concentrations of this compound in the presence of LiCl.
-
Agonist Stimulation: Add a fixed concentration of a 5-HT2A agonist to stimulate the receptor.
-
Cell Lysis and Detection: Lyse the cells and measure the accumulated IP1 using a commercially available detection kit (e.g., an HTRF-based kit).
-
Data Analysis: Determine the IC50 value of Altanserin by plotting the inhibition of the agonist-induced IP1 accumulation against the concentration of Altanserin.
Conclusion
This compound is a highly potent and selective 5-HT2A receptor antagonist. Its well-characterized in vitro binding profile makes it an excellent tool for probing the function of the 5-HT2A receptor. The detailed methodologies and understanding of its interaction with the 5-HT2A signaling pathway provided in this guide are intended to facilitate its effective use in research and drug discovery. Further characterization through functional assays will provide a more complete picture of its antagonist properties.
References
- 1. 76330-71-7 CAS MSDS (Altanserin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Altanserin Hydrochloride: A Technical Guide for Serotonin System Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altanserin (B1665730) hydrochloride is a potent and selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor, a key player in the central nervous system. Its high affinity and specificity have established it as an invaluable tool in neuroscience research, particularly for elucidating the role of the 5-HT2A receptor in various physiological and pathological processes. When labeled with fluorine-18 (B77423) ([18F]), Altanserin becomes a critical radioligand for in vivo imaging of 5-HT2A receptors using Positron Emission Tomography (PET), allowing for the visualization and quantification of these receptors in the living brain.[1][2] This guide provides an in-depth overview of Altanserin hydrochloride, its binding profile, associated signaling pathways, and detailed experimental protocols for its use in serotonin system research.
Core Properties and Mechanism of Action
Altanserin is a quinazoline (B50416) derivative that acts as a competitive antagonist at the 5-HT2A receptor.[1][3] This means it binds to the same site as the endogenous ligand, serotonin, but does not activate the receptor, thereby blocking serotonin's effects. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to Gq/11 proteins.[4][5][6] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][5][6] IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC), leading to a wide range of cellular responses.[4][5][6] By blocking the initial binding of serotonin, Altanserin prevents the initiation of this entire downstream signaling pathway.
Quantitative Data: Binding Profile
The efficacy and selectivity of Altanserin are demonstrated by its binding affinities (Ki values) for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ki (nM) | Primary Function/Relevance |
| Serotonin 5-HT2A | 0.13 - 0.3 | Primary target; involved in mood, cognition, psychosis [7][8] |
| Serotonin 5-HT2C | 6.0 - 40 | Related subtype; involved in appetite, mood |
| Serotonin 5-HT1A | 1570 | Involved in anxiety, depression |
| Serotonin 5-HT6 | 1756 | Involved in cognition |
| Serotonin 5-HT7 | 15 | Involved in circadian rhythm, mood |
| Adrenergic α1 | 4.55 | Involved in blood pressure regulation, arousal |
| Dopamine (B1211576) D2 | 62 | Primary target for many antipsychotics |
Data compiled from multiple sources.[7] Ki values can vary slightly between different experimental conditions and tissue preparations.
Signaling Pathways and Experimental Workflows
5-HT2A Receptor Signaling Pathway
The canonical signaling pathway initiated by 5-HT2A receptor activation, and consequently blocked by Altanserin, is depicted below.
Caption: 5-HT2A receptor signaling cascade via Gq/11, blocked by Altanserin.
Preclinical Drug Development Workflow
Altanserin is frequently used in preclinical research to validate new compounds targeting the 5-HT2A receptor. A typical workflow is outlined below.
Caption: Workflow for evaluating a novel 5-HT2A receptor drug candidate.
Experimental Protocols
In Vitro Receptor Binding Assay (Competition)
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]Altanserin).
Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat frontal cortex or cells expressing recombinant human 5-HT2A receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (50 mM Tris-HCl, pH 7.4).
-
50 µL of various concentrations of the test compound (or vehicle for total binding).
-
50 µL of [3H]Altanserin at a final concentration near its Kd (e.g., 0.3 nM).[8]
-
50 µL of the membrane preparation (containing 50-100 µg of protein).
-
-
For non-specific binding, add a high concentration of a known 5-HT2A antagonist (e.g., 10 µM unlabeled Altanserin or Ketanserin) instead of the test compound.
-
-
Incubation and Termination:
-
Incubate the plate at 37°C for 30 minutes.[8]
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis
Objective: To measure the effect of Altanserin administration on extracellular levels of neurotransmitters (e.g., dopamine, serotonin) in a specific brain region of a freely moving animal.
Methodology:
-
Surgical Implantation:
-
Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.[9]
-
Implant a guide cannula stereotaxically, targeting the brain region of interest (e.g., prefrontal cortex or striatum).[9]
-
Secure the cannula with dental cement and anchor screws.[9] Allow the animal to recover for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe (with a semipermeable membrane) through the guide cannula.[9][10]
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).[9][10]
-
Allow a stabilization period of 2-3 hours to establish a baseline.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials containing an antioxidant (e.g., perchloric acid).
-
-
Drug Administration and Sample Collection:
-
After collecting several baseline samples, administer this compound (e.g., 1 mg/kg, intraperitoneally).[11]
-
Continue collecting dialysate samples for several hours post-injection to monitor changes in neurotransmitter levels.
-
-
Sample Analysis:
-
Analyze the concentration of neurotransmitters and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[11]
-
Express the results as a percentage of the average baseline concentration.
-
In Vivo PET Imaging with [18F]Altanserin
Objective: To quantify 5-HT2A receptor availability or occupancy in the brain.
Methodology:
-
Radioligand Synthesis:
-
Subject Preparation and Scanning:
-
Position the subject (human or animal) in the PET scanner. For animal studies, anesthesia is required.[14][15]
-
Perform a transmission scan for attenuation correction.[14]
-
Administer [18F]Altanserin intravenously. A bolus plus constant infusion method is often used to achieve steady-state equilibrium.[16][17] A typical human protocol might involve a bolus of ~200 MBq followed by a constant infusion of ~65 MBq/hour.[16]
-
Acquire dynamic PET data for a duration of 90-180 minutes.[15]
-
-
Blood Sampling and Metabolite Analysis (for full kinetic modeling):
-
If using a plasma input model, collect arterial blood samples throughout the scan.[14][15]
-
Separate plasma and measure total radioactivity.
-
Analyze plasma samples using HPLC to determine the fraction of radioactivity corresponding to the parent compound ([18F]Altanserin) versus its radiometabolites.[7][14]
-
-
Image Reconstruction and Data Analysis:
-
Reconstruct the dynamic PET data into a series of 3D images over time.
-
Co-register the PET images with an anatomical MRI scan for accurate delineation of brain regions of interest (ROIs).
-
Generate time-activity curves (TACs) for each ROI.
-
Quantify receptor binding using kinetic modeling. Common methods include:
-
Reference Tissue Models: Uses a brain region devoid of specific binding (e.g., cerebellum) as an input function, avoiding the need for arterial blood sampling.[14][15] The outcome measure is the binding potential (BP_ND).
-
Plasma Input Models: Uses the metabolite-corrected arterial plasma TAC as the input function to calculate the total distribution volume (V_T).[16]
-
-
Conclusion
This compound remains a cornerstone tool for investigating the serotonin system. Its high affinity and selectivity for the 5-HT2A receptor, combined with its utility as a PET radioligand, provide researchers with a powerful means to explore the receptor's role in health and disease. The standardized protocols outlined in this guide offer a framework for conducting rigorous and reproducible experiments, from in vitro binding assays to in vivo functional imaging, thereby facilitating advancements in neuroscience and drug development.
References
- 1. Altanserin - Wikipedia [en.wikipedia.org]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. msudenver.edu [msudenver.edu]
- 7. Characterization of radioactive metabolites of 5-HT2A receptor PET ligand [18F]altanserin in human and rodent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding characteristics of the 5-HT2A receptor antagonists altanserin and MDL 100907 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2,5-Dimethoxy-4-iodoamphetamine and altanserin induce region-specific shifts in dopamine and serotonin metabolization pathways in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Time-efficient and convenient synthesis of [(18)F]altanserin for human PET imaging by a new work-up procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorine-18-altanserin: a radioligand for the study of serotonin receptors with PET: radiolabeling and in vivo biologic behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Validation and quantification of [18F]altanserin binding in the rat brain using blood input and reference tissue modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suitability of [18F]altanserin and PET to determine 5-HT2A receptor availability in the rat brain: in vivo and in vitro validation of invasive and non-invasive kinetic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PET quantification of 5-HT2A receptors in the human brain: a constant infusion paradigm with [18F]altanserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [18F]altanserin binding to human 5HT2A receptors is unaltered after citalopram and pindolol challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
Altanserin in Early-Stage Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altanserin (B1665730) is a potent and selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor, a key target in neuroscience research due to its involvement in various physiological and pathological processes, including mood regulation, cognition, and psychosis.[1] In its radiolabeled form, [18F]Altanserin, it has become an invaluable tool for in vivo imaging of 5-HT2A receptors using Positron Emission Tomography (PET), enabling the study of these receptors in the living brain of both preclinical models and human subjects.[2][3][4] This technical guide provides an in-depth overview of the early-stage research applications of Altanserin, focusing on its binding profile, experimental methodologies, and its utility in elucidating the role of the 5-HT2A receptor in health and disease.
Core Properties of Altanserin
Altanserin exhibits high affinity and selectivity for the 5-HT2A receptor. Its binding characteristics have been extensively studied, providing a solid foundation for its use as a research tool.
Binding Affinity and Selectivity
Altanserin's primary pharmacological action is as a high-affinity antagonist at the 5-HT2A receptor.[1] However, it also displays affinity for other receptors, which is a critical consideration in experimental design and data interpretation. The table below summarizes the inhibitory constants (Ki) of Altanserin for various neurotransmitter receptors.
| Receptor | Ki (nM) | Reference |
| 5-HT2A | 0.13 | [1] |
| α1-adrenergic | 4.55 | [1] |
| 5-HT2C | 6.0 | [2] |
| 5-HT7 | 15 | [2] |
| D2 dopamine | 62 | [1] |
| 5-HT1A | 1570 | [1] |
| 5-HT6 | 1756 | [2] |
Table 1: Binding affinities (Ki) of Altanserin for various neurotransmitter receptors.
The sub-nanomolar affinity for the 5-HT2A receptor, coupled with significantly lower affinities for other receptors, underscores its utility as a selective 5-HT2A antagonist.
Functional Activity: Antagonism and Inverse Agonism
While initially characterized as a neutral antagonist, recent evidence suggests that Altanserin can act as an inverse agonist at the 5-HT2A receptor.[1] Specifically, it has been shown to inhibit the constitutive activity of the receptor by modulating G-protein coupling. In human prefrontal cortex membranes, Altanserin was found to inhibit [35S]GTPγS binding to Gαi1 proteins, a hallmark of inverse agonism.[1] This is in contrast to its structural analog, ketanserin (B1673593), which behaves as a partial agonist on Gαq/11 proteins.[1] This differential signaling profile highlights the nuanced pharmacology of Altanserin and has important implications for its use in functional studies.
Key Early-Stage Research Applications
Altanserin's unique properties make it a versatile tool for a range of early-stage research applications, primarily centered around the investigation of the 5-HT2A receptor system.
In Vitro Receptor Binding and Autoradiography
Altanserin, particularly in its radiolabeled form, is extensively used in in vitro binding assays to determine the density and distribution of 5-HT2A receptors in tissue homogenates and brain slices. These autoradiographic studies have been instrumental in mapping the anatomical distribution of 5-HT2A receptors in the brains of various species, including rats and humans.[5][6]
In Vivo Imaging with Positron Emission Tomography (PET)
The most prominent application of Altanserin in early-stage research is as the radiotracer [18F]Altanserin for PET imaging. [18F]Altanserin PET allows for the non-invasive quantification and visualization of 5-HT2A receptor availability in the living brain.[3][4][7] This has enabled researchers to investigate the role of 5-HT2A receptors in a wide array of neuropsychiatric and neurological disorders, including depression, schizophrenia, Parkinson's disease, and Alzheimer's disease.[8][9][10]
PET studies with [18F]Altanserin have consistently shown high receptor density in the neocortex, with lower levels in the hippocampus and striatum, and negligible binding in the cerebellum, which is often used as a reference region for non-specific binding.[3][4] A consistent finding across numerous studies is an age-related decline in 5-HT2A receptor binding in the human brain.[4]
Investigation of 5-HT2A Receptor Signaling Pathways
The discovery of Altanserin's inverse agonist properties has opened up new avenues for investigating the intricacies of 5-HT2A receptor signaling. By comparing the effects of Altanserin with those of agonists and neutral antagonists, researchers can dissect the differential roles of Gq/11 and Gi/o signaling pathways downstream of the 5-HT2A receptor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are outlines of key experimental protocols involving Altanserin.
Radioligand Binding Assay (In Vitro)
This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity of a test compound for the 5-HT2A receptor using [3H]ketanserin or another suitable radioligand in the presence of unlabeled Altanserin as a competitor.
Materials:
-
Cell membranes or tissue homogenates expressing 5-HT2A receptors
-
Radioligand (e.g., [3H]ketanserin)
-
Unlabeled Altanserin (for competition)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add assay buffer, the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of unlabeled Altanserin or the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
[18F]Altanserin PET Imaging in Rodents
This protocol outlines a typical procedure for conducting a PET scan in a rat using [18F]Altanserin.
Materials:
-
[18F]Altanserin
-
Anesthesia (e.g., isoflurane)
-
Small animal PET scanner
-
Catheterization supplies
-
Saline
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain anesthesia throughout the scan. Place a catheter in a tail vein for radiotracer injection.
-
Positioning: Position the animal in the PET scanner.
-
Radiotracer Injection: Inject a bolus of [18F]Altanserin (e.g., 8-55 MBq) intravenously over 30 seconds, followed by a saline flush.[3]
-
Dynamic PET Scan: Acquire dynamic PET data in list mode for a duration of 90-180 minutes.[3][9]
-
Blood Sampling (optional but recommended for full kinetic modeling): If an arterial input function is required, an arterial line should be placed to collect serial blood samples throughout the scan for measurement of plasma radioactivity and metabolite analysis.
-
Image Reconstruction: Reconstruct the dynamic PET data into a series of time frames.
-
Data Analysis:
-
Define regions of interest (ROIs) on the reconstructed images (e.g., cortex, striatum, cerebellum).
-
Generate time-activity curves (TACs) for each ROI.
-
Perform kinetic modeling of the TACs. A simplified reference tissue model using the cerebellum as the reference region is often employed to estimate the binding potential (BPND).[3] Alternatively, a more complex two-tissue compartment model can be used if an arterial input function is available.
-
[35S]GTPγS Binding Assay (Functional Assay)
This protocol is based on the methodology used to demonstrate Altanserin's inverse agonist activity.
Materials:
-
Human prefrontal cortex membranes (or other tissue/cells expressing 5-HT2A receptors)
-
[35S]GTPγS
-
GDP
-
Altanserin and other test ligands
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Anti-Gαi1 and Anti-Gαq/11 antibodies (for immunocapture)
-
Protein A-coated scintillation proximity assay (SPA) beads
Procedure:
-
Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the membrane preparation, GDP, [35S]GTPγS, and either vehicle or the test ligand (e.g., Altanserin).
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow for G-protein activation and [35S]GTPγS binding.
-
Immunocapture: Add specific anti-Gα subunit antibodies (e.g., anti-Gαi1) and incubate to allow antibody-G-protein complex formation.
-
SPA Bead Addition: Add Protein A-coated SPA beads and incubate to capture the antibody-G-protein-[35S]GTPγS complexes.
-
Scintillation Counting: Count the plate in a microplate scintillation counter. The proximity of the [35S] to the scintillant in the beads generates a light signal.
-
Data Analysis: Express the data as a percentage of basal [35S]GTPγS binding. A decrease in binding in the presence of the ligand indicates inverse agonism, while an increase suggests agonism.
Visualizations
5-HT2A Receptor Signaling Pathway
Caption: 5-HT2A receptor signaling pathways modulated by an agonist and Altanserin.
Experimental Workflow for [18F]Altanserin PET Imaging
Caption: A typical experimental workflow for an [18F]Altanserin PET imaging study.
Conclusion
Altanserin is a cornerstone tool in the early-stage research of the 5-HT2A receptor. Its high affinity and selectivity, combined with its utility as a PET radioligand, have significantly advanced our understanding of the serotonergic system's role in brain function and disease. The growing appreciation of its inverse agonist properties further expands its application in dissecting the complexities of 5-HT2A receptor signaling. This guide provides a foundational understanding of Altanserin's properties and its application in key experimental paradigms, serving as a valuable resource for researchers in the field of neuroscience and drug development.
References
- 1. Distinctive patterns of G protein coupling induced by the structurally similar 5-HT2A receptor ligands ketanserin and altanserin in human prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of radioactive metabolites of 5-HT2A receptor PET ligand [18F]altanserin in human and rodent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation and quantification of [18F]altanserin binding in the rat brain using blood input and reference tissue modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Altanserin - Wikipedia [en.wikipedia.org]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. In vivo binding of [18F]altanserin to rat brain 5HT2 receptors: a film and electronic autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serotonin 5HT2 receptor imaging in the human brain using positron emission tomography and a new radioligand, [18F]altanserin: results in young normal controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PET quantification of 5-HT2A receptors in the human brain: a constant infusion paradigm with [18F]altanserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suitability of [18F]altanserin and PET to determine 5-HT2A receptor availability in the rat brain: in vivo and in vitro validation of invasive and non-invasive kinetic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Altanserin Hydrochloride: A Technical Guide to its Chemical Properties and 5-HT2A Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Altanserin hydrochloride is a potent and selective antagonist of the 5-HT2A serotonin (B10506) receptor. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its interaction with the 5-HT2A receptor. Detailed experimental methodologies for characterizing its binding affinity are presented, along with a depiction of the associated intracellular signaling cascade. This document is intended to serve as a core reference for researchers and professionals engaged in drug discovery and development targeting the serotonergic system.
Chemical and Physical Properties
This compound is a synthetic compound belonging to the quinazolinone class. Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-2-sulfanylidene-1H-quinazolin-4-one,hydrochloride[1] |
| CAS Number | 1135280-78-2[2][3] |
| SMILES | C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=S.Cl[1][4] |
| InChIKey | JFPPLMAMMZZOEA-UHFFFAOYSA-N[5] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₂H₂₂FN₃O₂S·HCl[2][4] |
| Molecular Weight | 447.95 g/mol [2][3] |
| Appearance | White to light yellow solid[6] |
| Solubility | Soluble to 20 mM in DMSO with gentle warming[2][7] |
| Storage | Desiccate at +4°C[2] or store at -20°C for long-term[6] |
| Purity | ≥98%[2] |
Pharmacological Properties
This compound is a high-affinity antagonist for the 5-HT2A receptor. Its selectivity has been characterized through binding assays against a panel of neurotransmitter receptors.
Table 3: Receptor Binding Affinity (Ki values)
| Receptor | Ki (nM) |
| 5-HT2A | 0.13[2][7] |
| α1-adrenergic | 4.55[2][7] |
| 5-HT2C | 40[2][7] |
| D2 (dopamine) | 62[2][7] |
| 5-HT1A | 1570[2][7] |
The low Ki value for the 5-HT2A receptor indicates a high binding affinity. Its selectivity is demonstrated by the significantly higher Ki values for other receptors, indicating weaker binding.
Mechanism of Action and Signaling Pathway
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.[3] As an antagonist, Altanserin binds to the 5-HT2A receptor but does not activate it, thereby blocking the binding of the endogenous agonist, serotonin (5-HT), and inhibiting the downstream signaling cascade.
Upon agonist binding, the 5-HT2A receptor activates Gαq, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG remains in the plasma membrane and, along with Ca²⁺, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response. Altanserin blocks this entire cascade by preventing the initial receptor activation by serotonin.
Caption: 5-HT2A Receptor Signaling Pathway Antagonized by Altanserin.
Experimental Protocols
The following section details a representative experimental protocol for determining the binding affinity (Ki) of this compound for the 5-HT2A receptor using a radioligand binding assay.
Radioligand Binding Assay for 5-HT2A Receptor
This protocol is a generalized procedure based on standard receptor binding assay methodologies.
Objective: To determine the inhibition constant (Ki) of this compound for the human 5-HT2A receptor.
Materials:
-
Cell Membranes: Commercially available or prepared from cell lines stably expressing the human 5-HT2A receptor (e.g., HEK293 cells).
-
Radioligand: [³H]Ketanserin or another suitable 5-HT2A receptor antagonist radioligand.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT2A antagonist (e.g., 10 µM Ketanserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation:
-
Thaw the frozen cell membrane preparation on ice.
-
Homogenize the membranes in ice-cold assay buffer.
-
Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Dilute the membranes to the desired final concentration in the assay buffer.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane suspension.
-
Non-specific Binding: Non-specific binding control, radioligand, and membrane suspension.
-
Test Compound: this compound dilution, radioligand, and membrane suspension.
-
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters into scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Inhibition Curve:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
-
Determine IC50:
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Altanserin that inhibits 50% of the specific binding of the radioligand).
-
-
Calculate Ki:
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
-
Caption: Workflow for a Radioligand Binding Assay.
Conclusion
This compound is a valuable research tool for investigating the role of the 5-HT2A receptor in various physiological and pathological processes. Its high affinity and selectivity make it a suitable radioligand for in vitro and in vivo studies, including positron emission tomography (PET) imaging. The data and protocols presented in this guide provide a foundational resource for scientists and researchers working with this compound.
References
- 1. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are 5-HT2A receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 4. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. G protein-specific mechanisms in the serotonin 5-HT2A receptor regulate psychosis-related effects and memory deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT2A receptor-mediated Gαq/11 activation in psychiatric disorders: A postmortem study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
The Selectivity of Altanserin for 5-HT2A Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altanserin (B1665730) is a potent and selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR) implicated in a wide range of physiological and pathological processes in the central nervous system. Its high affinity and selectivity have established it as a critical tool in neuropharmacology, particularly as a radioligand for in vivo imaging of 5-HT2A receptors using positron emission tomography (PET).[1][2] This technical guide provides a comprehensive overview of the selectivity profile of Altanserin for the 5-HT2A receptor, detailing its binding affinity, functional activity, and the experimental methodologies used for its characterization.
Data Presentation
Binding Affinity Profile of Altanserin
The selectivity of Altanserin is determined by its binding affinity (Ki) for the 5-HT2A receptor compared to a panel of other neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. The data presented in the table below, compiled from various radioligand binding assays, demonstrates the high affinity of Altanserin for the human 5-HT2A receptor and its significantly lower affinity for other serotonin receptor subtypes and other G-protein coupled receptors.
| Receptor Target | Binding Affinity (Ki) [nM] | Fold Selectivity vs. 5-HT2A |
| Serotonin 5-HT2A | 0.13 - 0.3 | - |
| Serotonin 5-HT2C | 6.0 | ~20-46 fold |
| Serotonin 5-HT7 | 15 | ~50-115 fold |
| Serotonin 5-HT6 | 1,756 | >5800 fold |
| α1-Adrenoceptor | 5 | ~17-38 fold |
| Dopamine D2 | 62 | ~207-477 fold |
Note: Ki values can vary between different studies and experimental conditions.
Functional Activity of Altanserin at the 5-HT2A Receptor
Functionally, Altanserin is characterized as a potent antagonist at the 5-HT2A receptor. However, recent studies have revealed a more complex pharmacological profile, demonstrating that Altanserin exhibits biased signaling, acting as an inverse agonist at the Gαi1 protein while being a neutral antagonist or partial agonist at the Gαq/11 protein.[3][4] This functional selectivity is crucial for understanding its downstream effects.
| Signaling Pathway | Functional Activity | Potency (IC50/EC50) |
| Gαq/11 (Calcium Mobilization/IP1 Accumulation) | Antagonist | Data not available |
| Gαi1 ([35S]GTPγS Binding) | Inverse Agonist | Inhibition of basal [35S]GTPγS binding observed |
Experimental Protocols
Radioligand Binding Assay for 5-HT2A Receptor Affinity
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound, such as Altanserin, for the 5-HT2A receptor using [3H]-Ketanserin as the radioligand.
Materials:
-
Receptor Source: Membranes from cells expressing recombinant human 5-HT2A receptors or from brain tissue known to have high 5-HT2A receptor density (e.g., prefrontal cortex).
-
Radioligand: [3H]-Ketanserin.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT2A antagonist (e.g., 10 µM Ketanserin (B1673593) or Mianserin).
-
Test Compound: Altanserin, serially diluted.
-
Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter.
-
Scintillation Cocktail.
Procedure:
-
Membrane Preparation:
-
Homogenize the cell pellet or brain tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, [3H]-Ketanserin (at a concentration near its Kd, e.g., 1-2 nM), and the membrane preparation.
-
Non-specific Binding Wells: Add assay buffer, [3H]-Ketanserin, the non-specific binding control, and the membrane preparation.
-
Competition Wells: Add assay buffer, [3H]-Ketanserin, varying concentrations of Altanserin, and the membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using the harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Altanserin concentration.
-
Determine the IC50 value (the concentration of Altanserin that inhibits 50% of the specific binding of [3H]-Ketanserin).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Flux Functional Assay for 5-HT2A Receptor Antagonism
This protocol outlines a cell-based functional assay to measure the ability of Altanserin to antagonize serotonin-induced calcium mobilization mediated by the 5-HT2A receptor.
Materials:
-
Cell Line: A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Culture Medium: Appropriate cell culture medium supplemented with serum and antibiotics.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or a similar buffer, often supplemented with HEPES.
-
Calcium-sensitive Fluorescent Dye: Fluo-8 AM or a similar dye.
-
Probenecid (B1678239) (optional): To inhibit dye extrusion from the cells.
-
Agonist: Serotonin (5-HT).
-
Test Compound: Altanserin, serially diluted.
-
Fluorescence Plate Reader: Equipped with injectors for compound addition.
-
Black-walled, clear-bottom 96- or 384-well plates.
Procedure:
-
Cell Plating:
-
Seed the 5-HT2A expressing cells into the microplates at a density that will form a confluent monolayer on the day of the assay.
-
Incubate the plates overnight.
-
-
Dye Loading:
-
Prepare the dye loading solution containing the calcium-sensitive dye and probenecid (if used) in the assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate in the dark at 37°C for 45-60 minutes.
-
-
Compound Pre-incubation:
-
Prepare serial dilutions of Altanserin in the assay buffer.
-
After dye loading, add the Altanserin dilutions to the respective wells.
-
Incubate at room temperature for 15-30 minutes.
-
-
Measurement of Calcium Flux:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for a few seconds.
-
Inject a pre-determined concentration of serotonin (typically the EC80 to allow for inhibition) into the wells.
-
Immediately begin recording the fluorescence intensity over time to capture the transient calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response in the absence of the antagonist (0% inhibition) and in the presence of a saturating concentration of a known antagonist (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the Altanserin concentration.
-
Determine the IC50 value, which represents the concentration of Altanserin that inhibits 50% of the serotonin-induced calcium response.
-
Mandatory Visualization
Caption: 5-HT2A Receptor Gq Signaling Pathway and Site of Altanserin Action.
Caption: Experimental Workflow for a Radioligand Binding Assay.
Caption: Logical Relationship for Determining Altanserin's Selectivity.
References
- 1. Altanserin - Wikipedia [en.wikipedia.org]
- 2. Multicompartmental study of fluorine-18 altanserin binding to brain 5HT2 receptors in humans using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinctive patterns of G protein coupling induced by the structurally similar 5-HT2A receptor ligands ketanserin and altanserin in human prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A database of [(18)F]-altanserin binding to 5-HT(2A) receptors in normal volunteers: normative data and relationship to physiological and demographic variables - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for [18F]Altanserin Synthesis for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
[18F]Altanserin is a highly selective antagonist for the serotonin (B10506) 2A (5-HT2A) receptor, which is implicated in various neuropsychiatric disorders. As a positron emission tomography (PET) radioligand, [18F]altanserin allows for the in vivo visualization and quantification of 5-HT2A receptors in the brain. This document provides a detailed protocol for the synthesis, quality control, and PET imaging application of [18F]altanserin, intended for use in preclinical and clinical research settings.
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that, upon binding with its endogenous ligand serotonin, primarily activates the Gq alpha subunit. This initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, modulate intracellular calcium levels and protein kinase C (PKC) activity, influencing a wide range of cellular processes. PET imaging with [18F]altanserin provides a non-invasive method to study the density and distribution of these critical receptors in the living brain.
Synthesis of [18F]Altanserin
The radiosynthesis of [18F]altanserin is typically achieved through a nucleophilic aromatic substitution reaction on the nitro-precursor, nitroaltanserin. The process involves the production of [18F]fluoride, its activation, the labeling reaction, and subsequent purification. Both manual and automated synthesis modules, such as the GE TracerLab, are commonly employed.
Synthesis Parameters
| Parameter | Value | Reference |
| Precursor | Nitroaltanserin | [1][2] |
| Reaction Type | Nucleophilic Aromatic Substitution | [3] |
| [18F]Fluoride Production | 18O(p,n)18F nuclear reaction | [2] |
| [18F]Fluoride Trapping | Anion exchange cartridge (e.g., QMA) | [2] |
| Elution of [18F]Fluoride | Kryptofix 2.2.2./K2CO3 in acetonitrile (B52724)/water | [3][4] |
| Solvent | Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) | [1] |
| Reaction Temperature | 150 °C | [1] |
| Reaction Time | Varies, typically short (e.g., minutes) | [4] |
| Purification | HPLC, Solid-Phase Extraction (e.g., C18 Sep-Pak) | [1][4] |
| Radiochemical Yield (EOB) | 10% - 25% | [1][3][4] |
| Synthesis Time | 75 - 114 minutes | [1][5] |
| Specific Activity | > 1 Ci/µmol (37 GBq/µmol) | [3][4] |
EOB: End of Bombardment
Experimental Protocol: Automated Synthesis
This protocol outlines a typical automated synthesis using a commercially available synthesis module.
-
[18F]Fluoride Production and Trapping:
-
Produce [18F]fluoride via the 18O(p,n)18F reaction in a cyclotron.
-
Transfer the [18F]fluoride from the target to the synthesis module.
-
Trap the [18F]fluoride on a pre-conditioned quaternary methyl ammonium (B1175870) (QMA) anion-exchange cartridge.
-
-
Elution and Azeotropic Drying:
-
Elute the trapped [18F]fluoride from the QMA cartridge into the reaction vessel using a solution of Kryptofix 2.2.2. and potassium carbonate in acetonitrile and water.
-
Perform azeotropic drying of the [18F]fluoride/Kryptofix complex by heating under a stream of nitrogen to remove water.
-
-
Radiolabeling Reaction:
-
Dissolve the nitroaltanserin precursor in an appropriate solvent (e.g., DMSO).
-
Add the precursor solution to the dried [18F]fluoride/Kryptofix complex in the reaction vessel.
-
Heat the reaction mixture at 150°C for a specified time to facilitate the nucleophilic substitution.
-
-
Purification:
-
After the reaction, dilute the crude reaction mixture.
-
Load the diluted mixture onto a C18 solid-phase extraction (SPE) cartridge to trap the [18F]altanserin and other non-polar compounds.
-
Wash the SPE cartridge to remove unreacted [18F]fluoride and polar impurities.
-
Elute the crude product from the SPE cartridge.
-
Inject the eluted product onto a semi-preparative High-Performance Liquid Chromatography (HPLC) system for final purification.
-
Collect the fraction corresponding to [18F]altanserin.
-
-
Formulation:
-
Remove the HPLC solvent from the collected fraction, typically by rotary evaporation or by trapping on another SPE cartridge followed by elution with ethanol.
-
Formulate the final product in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol).
-
Pass the final product through a sterile filter (0.22 µm) into a sterile vial.
-
Quality Control
Rigorous quality control is essential to ensure the safety and efficacy of the [18F]altanserin radiotracer for PET imaging.
Quality Control Parameters
| Parameter | Specification | Method |
| Radiochemical Purity | > 95% | Analytical HPLC |
| Chemical Purity | Absence of significant impurities | Analytical HPLC (UV detection) |
| Radionuclidic Purity | > 99.5% [18F] | Gamma-ray spectroscopy |
| Residual Solvents | Within acceptable limits (e.g., < 410 ppm for acetonitrile) | Gas Chromatography (GC) |
| pH | 4.5 - 7.5 | pH meter or pH strips |
| Sterility | Sterile | Sterility testing |
| Endotoxins | < 175 EU/V (V = max. recommended dose in mL) | Limulus Amebocyte Lysate (LAL) test |
Experimental Protocol: Quality Control
-
Radiochemical and Chemical Purity (HPLC):
-
Inject a small aliquot of the final [18F]altanserin product onto an analytical HPLC system equipped with a radioactivity detector and a UV detector.
-
The system should be calibrated with a non-radioactive altanserin (B1665730) standard.
-
Determine the radiochemical purity by integrating the peak areas in the radioactivity chromatogram.
-
Determine the chemical purity by analyzing the UV chromatogram for the presence of any impurities.
-
-
Residual Solvents (GC):
-
Analyze an aliquot of the final product using a gas chromatograph with a flame ionization detector (FID) to quantify the amount of residual solvents from the synthesis.
-
-
pH Measurement:
-
Measure the pH of the final formulated product.
-
-
Sterility and Endotoxin (B1171834) Testing:
-
Perform sterility and endotoxin tests according to standard pharmacopeia procedures.
-
PET Imaging with [18F]Altanserin
[18F]Altanserin PET imaging allows for the quantification of 5-HT2A receptor availability in the brain. The cerebellum is often used as a reference region due to its low density of 5-HT2A receptors.
PET Imaging Parameters
| Parameter | Description | Reference |
| Subject Preparation | Typically no special preparation required. | |
| Radioligand Administration | Intravenous (IV) bolus injection or bolus plus constant infusion. | [6] |
| Injected Dose | Varies by species and study design. For humans, a bolus of ~208 MBq has been used. | [7] |
| Scan Duration | Dynamic scans of 90-180 minutes are common for kinetic modeling. | [6] |
| Data Acquisition | Dynamic 3D list-mode acquisition. | [2] |
| Image Reconstruction | Appropriate reconstruction algorithms (e.g., OSEM) with corrections for attenuation, scatter, and randoms. | |
| Data Analysis | Kinetic modeling (e.g., two-tissue compartment model) or reference tissue models to determine binding potential (BPND). | [6][8] |
Experimental Protocol: PET Imaging
-
Subject Positioning:
-
Position the subject (human or animal) comfortably in the PET scanner with the head securely placed to minimize motion artifacts.
-
Perform a transmission scan for attenuation correction.
-
-
Radioligand Injection:
-
Administer a bolus injection of [18F]altanserin intravenously at the start of the dynamic scan.
-
For constant infusion studies, a bolus is followed by a continuous infusion of the radioligand.
-
-
PET Scan Acquisition:
-
Start the dynamic PET scan simultaneously with the injection.
-
Acquire data for the predetermined duration.
-
-
Blood Sampling (for arterial input function):
-
If kinetic modeling with an arterial input function is planned, collect arterial blood samples throughout the scan.
-
Measure the radioactivity in whole blood and plasma, and perform metabolite analysis to determine the fraction of unmetabolized [18F]altanserin.
-
-
Image Processing and Analysis:
-
Reconstruct the dynamic PET images.
-
Co-register the PET images with anatomical images (e.g., MRI) for region of interest (ROI) definition.
-
Define ROIs for brain regions of interest and the reference region (cerebellum).
-
Generate time-activity curves (TACs) for each ROI.
-
Apply appropriate kinetic models to the TACs to estimate 5-HT2A receptor binding parameters.
-
Visualizations
Caption: 5-HT2A Receptor Signaling Pathway
Caption: [18F]Altanserin Synthesis Workflow
Caption: [18F]Altanserin PET Imaging Workflow
References
- 1. Fluorine-18-altanserin: a radioligand for the study of serotonin receptors with PET: radiolabeling and in vivo biologic behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Time-efficient and convenient synthesis of [(18)F]altanserin for human PET imaging by a new work-up procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Automatic Synthesis of [(18)F]Altanserin, a Radiopharmaceutical for Positron Emission Tomographic Studies of the Serotonergic Type-2 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 6. Kinetic analysis of [18F] altanserin bolus injection in the canine brain using PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suitability of [18F]altanserin and PET to determine 5-HT2A receptor availability in the rat brain: in vivo and in vitro validation of invasive and non-invasive kinetic models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Altanserin Hydrochloride in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altanserin hydrochloride is a potent and selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor. This G-protein coupled receptor is implicated in a wide array of physiological and pathological processes, including neurotransmission, smooth muscle contraction, and platelet aggregation. In the realm of cell culture, Altanserin serves as an invaluable tool for dissecting the signaling pathways mediated by the 5-HT2A receptor and for screening potential therapeutic agents that target this receptor. These application notes provide detailed protocols for the use of this compound in cell culture experiments, ensuring reproducibility and accuracy in your research.
Data Presentation
The effective concentration of this compound in cell culture can vary significantly depending on the cell type, the expression level of the 5-HT2A receptor, and the specific experimental endpoint. The following table summarizes reported in vitro concentrations and key binding parameters for Altanserin and its close analog, Ketanserin, to guide dose-ranging studies.
| Compound | Cell Line/System | Parameter | Reported Value | Reference |
| Altanserin | Cloned human 5-HT2A receptors | Ki | 0.3 nM | [1] |
| Ketanserin | CHO-K1 cells (human 5-HT2A) | IC50 | 5.7 nM (0.0057 µM) | [2] |
| Ketanserin | Human isolated cells | Effective Concentration | 25 nM | [3] |
| Ketanserin | Isolated rat caudal artery | Threshold Concentration | 0.1 - 1 nM | [4] |
| Ketanserin | Mouse ventricular myocytes | Ki (for K(ATP) channel inhibition) | 9.36 µM | [5] |
Note: The Ki (inhibitor constant) and IC50 (half-maximal inhibitory concentration) values are indicators of the compound's potency. Lower values indicate higher potency. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Signaling Pathway
The 5-HT2A receptor primarily signals through the Gq alpha subunit of the heterotrimeric G protein. Activation of the receptor by an agonist (like serotonin) leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Altanserin, as an antagonist, blocks the initiation of this cascade by preventing agonist binding to the 5-HT2A receptor.
Experimental Protocols
Preparation of this compound Stock Solution
It is crucial to prepare a concentrated stock solution of this compound to minimize the volume of solvent added to the cell culture medium.
Materials:
-
This compound powder
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Determine the desired stock concentration. A 10 mM stock solution is a common starting point.
-
Calculate the required mass of this compound. The molecular weight of this compound is 447.95 g/mol . To prepare 1 mL of a 10 mM stock solution, you would need:
-
Mass (g) = 10 mmol/L * 0.001 L * 447.95 g/mol = 0.0044795 g = 4.48 mg
-
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO to 4.48 mg of this compound.
-
Dissolve the powder completely by vortexing or gentle warming if necessary. Ensure the solution is clear and free of particulates.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. When stored at -20°C, the solution should be used within one month; at -80°C, it can be stable for up to six months.[2]
General Protocol for Treating Cultured Cells with this compound
This protocol provides a general workflow for treating adherent cells with this compound to assess its effect on a specific cellular response.
Materials:
-
Cultured cells expressing the 5-HT2A receptor (e.g., CHO-K1, U2OS, or a relevant neuronal cell line)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
5-HT2A receptor agonist (e.g., Serotonin) for stimulation experiments
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates (e.g., 96-well)
-
Assay-specific reagents (e.g., for measuring calcium flux, ERK phosphorylation, or cell viability)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase and form a sub-confluent monolayer at the time of the experiment.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, prepare serial dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of Altanserin used.
-
-
Treatment:
-
Remove the old medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the cells for a predetermined period (e.g., 30 minutes to 24 hours), depending on the nature of the experiment. For antagonist activity, a pre-incubation of 15-30 minutes is common before adding an agonist.
-
-
Agonist Stimulation (for antagonism assays):
-
If investigating the antagonistic properties of Altanserin, add the 5-HT2A receptor agonist (e.g., serotonin) to the wells at a concentration known to elicit a response (e.g., EC50 or EC80).
-
Incubate for a time appropriate for the specific signaling event being measured (e.g., 1-5 minutes for calcium flux, 5-15 minutes for ERK phosphorylation).
-
-
Assay Performance:
-
Following the incubation period, perform the desired assay according to the manufacturer's instructions. This could include:
-
Calcium Flux Assay: Using a fluorescent calcium indicator.
-
Western Blotting: To measure the phosphorylation of downstream signaling proteins like ERK.
-
Cell Viability/Proliferation Assay: (e.g., MTT, XTT, or CellTiter-Glo).
-
Reporter Gene Assay: If using a cell line with a reporter construct downstream of the 5-HT2A receptor signaling pathway.
-
-
-
Data Analysis:
-
Quantify the results and normalize them to the vehicle control.
-
For antagonism assays, plot the response against the concentration of this compound to determine the IC50 value.
-
Conclusion
This compound is a powerful tool for investigating the 5-HT2A receptor in cell culture. The protocols and data provided in these application notes offer a solid foundation for designing and executing experiments. Researchers should always optimize conditions for their specific cell lines and experimental goals to ensure the generation of reliable and reproducible data.
References
Application Notes and Protocols for Radioligand Binding Assay with Altanserin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altanserin (B1665730) is a potent and selective antagonist of the serotonin (B10506) 5-HT2A receptor.[1] When labeled with a radioisotope such as tritium (B154650) ([³H]) or fluorine-18 (B77423) ([¹⁸F]), it serves as an excellent radioligand for studying the 5-HT2A receptor in vitro and in vivo.[2] This document provides detailed protocols for conducting in vitro radioligand binding assays using Altanserin to characterize the 5-HT2A receptor, determine the affinity of novel compounds, and quantify receptor density in various tissues.
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in numerous physiological and pathological processes, including neurotransmission, mood regulation, and psychosis.[3][4] Dysregulation of the 5-HT2A receptor has been implicated in various neuropsychiatric disorders, making it a significant target for drug discovery.[3]
5-HT2A Receptor Signaling Pathway
Upon agonist binding, the 5-HT2A receptor couples to the Gq/11 family of G-proteins.[4][5] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3][4][5] IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3][4][5]
Quantitative Data Summary
The following tables summarize key quantitative data obtained from radioligand binding assays using Altanserin.
Table 1: Binding Affinity and Density of [¹⁸F]Altanserin for the 5-HT2A Receptor
| Parameter | Value | Tissue Source | Reference |
| Kd (Dissociation Constant) | ~0.3 nM | Rat Brain | [6] |
| Bmax (Receptor Density) | ~523 fmol/mg protein | Rat Frontal Cortex | [6] |
Table 2: Inhibition Constants (Ki) of Various Compounds for the 5-HT2A Receptor Determined with Altanserin
| Compound | Ki (nM) | Radioligand Used | Reference |
| Altanserin | 0.3 | [¹⁸F]Altanserin | [1] |
| Serotonin (5-HT) | 650 - 3,300 | [¹⁸F]Altanserin | [6] |
| Ketanserin | Not Specified | [³H]Ketanserin | [7] |
| M100907 | Not Specified | [³H]Ketanserin | [7] |
Experimental Protocols
Materials and Reagents
-
Radioligand: [³H]Altanserin or [¹⁸F]Altanserin
-
Receptor Source: Membranes prepared from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) or from brain tissue (e.g., rat frontal cortex).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1 mM EDTA.[8]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled 5-HT2A antagonist, such as unlabeled Altanserin or Ketanserin.
-
Test Compounds: Stock solutions of compounds to be tested for their affinity to the 5-HT2A receptor.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/B or GF/C).[9]
-
Scintillation Counter: Liquid scintillation counter for detecting radioactivity.
-
Protein Assay Kit: To determine the protein concentration of the membrane preparation.
Experimental Workflow
Protocol 1: Saturation Binding Assay
This protocol is used to determine the equilibrium dissociation constant (Kd) of Altanserin and the maximum number of binding sites (Bmax) in the membrane preparation.
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[8]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
Prepare a series of dilutions of the radiolabeled Altanserin in assay buffer.
-
In a 96-well plate, set up triplicate wells for each concentration of radioligand for total binding.
-
For non-specific binding, add a high concentration of unlabeled 5-HT2A antagonist to another set of triplicate wells for each radioligand concentration.
-
Add the membrane preparation to all wells (typically 50-120 µg of protein per well).[8]
-
Initiate the binding reaction by adding the different concentrations of radiolabeled Altanserin.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[8]
-
-
Filtration and Washing:
-
Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding (CPM in the presence of unlabeled antagonist) from the total binding (CPM in the absence of unlabeled antagonist).
-
Plot the specific binding as a function of the radioligand concentration and fit the data using non-linear regression to determine the Kd and Bmax values.
-
Protocol 2: Competition Binding Assay
This protocol is used to determine the affinity (Ki) of unlabeled test compounds for the 5-HT2A receptor.
-
Membrane Preparation:
-
Follow the same procedure as in the saturation binding assay.
-
-
Assay Setup:
-
Prepare a series of dilutions of the unlabeled test compound in assay buffer.
-
In a 96-well plate, set up triplicate wells for each concentration of the test compound.
-
Include wells for total binding (no test compound) and non-specific binding (a high concentration of unlabeled 5-HT2A antagonist).
-
Add the membrane preparation to all wells.
-
Add a fixed concentration of radiolabeled Altanserin to all wells (typically at a concentration close to its Kd).
-
Initiate the binding reaction by adding the different concentrations of the test compound.
-
-
Incubation, Filtration, and Washing:
-
Follow the same procedures as in the saturation binding assay.
-
-
Detection and Analysis:
-
Measure the radioactivity in each vial.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. Characterization of radioactive metabolites of 5-HT2A receptor PET ligand [18F]altanserin in human and rodent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. msudenver.edu [msudenver.edu]
- 3. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Binding characteristics of the 5-HT2A receptor antagonists altanserin and MDL 100907 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantification of 5-HT2A receptors using [18F]altanserin PET
An in-depth guide to the quantification of 5-hydroxytryptamine type 2A (5-HT2A) receptors utilizing [18F]altanserin with positron emission tomography (PET). This document provides detailed protocols and application notes for researchers, scientists, and professionals in drug development.
Introduction
The 5-HT2A receptor, a G protein-coupled receptor, is a key component of the serotonergic system and is implicated in various physiological and cognitive processes.[1][2] Its involvement in neuropsychiatric disorders such as schizophrenia, depression, and Alzheimer's disease makes it a significant target for research and drug development.[3][4][5] [18F]altanserin is a selective antagonist radiotracer that allows for the in vivo quantification and imaging of 5-HT2A receptors using PET.[3][5][6] This high-affinity radioligand (Ki: 0.3 nM) has been established in numerous studies for its utility in mapping the distribution and density of these receptors in the human brain.[3][5][6]
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor primarily couples to the Gq/G11 signaling pathway.[1] Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[2][7] IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[1][2][7] This cascade is central to the excitatory effects mediated by the 5-HT2A receptor.
Experimental Protocols
The quantification of 5-HT2A receptors using [18F]altanserin PET can be performed using several methodologies, primarily differing in the radiotracer administration and data analysis approach. The two main methods are kinetic modeling with arterial blood sampling and the use of a reference tissue model.
Protocol 1: Bolus Injection with Arterial Input Function
This method provides the most accurate quantification but is invasive.
-
Subject Preparation: Subjects should fast for at least 4 hours prior to the scan. An arterial line is placed for blood sampling.
-
Radiotracer Injection: A bolus of [18F]altanserin (e.g., 0.1 mCi/kg) is injected intravenously.[6]
-
PET Data Acquisition: A dynamic PET scan is acquired for 90-180 minutes post-injection.[8][9]
-
Arterial Blood Sampling: Frequent arterial blood samples are drawn, especially in the first few minutes, to measure the concentration of radioactivity in plasma.[9]
-
Metabolite Analysis: Plasma samples at several time points (e.g., 10, 30, 60, 90, 120 min) are analyzed to determine the fraction of unmetabolized parent radiotracer, [18F]altanserin.[9][10] This is crucial as radiometabolites can interfere with quantification.[4][10]
-
Data Analysis: Time-activity curves (TACs) for various brain regions are generated. The metabolite-corrected arterial input function and the regional TACs are fitted to a compartmental model (e.g., a four-compartment model) to estimate kinetic parameters.[6][9]
Protocol 2: Bolus plus Constant Infusion
This approach aims to achieve a steady state, simplifying the analysis.
-
Subject Preparation: Similar to the bolus protocol.
-
Radiotracer Administration: An initial bolus injection (e.g., ~208 MBq) is followed by a continuous infusion (e.g., ~65 MBq/h) for the duration of the study.[4] A bolus/infusion ratio of 1.75 hours is suggested to attain rapid steady state.[11]
-
PET Data Acquisition: PET scans are acquired after reaching equilibrium, which typically occurs within 2-6 hours.[4][11]
-
Blood Sampling: Venous or arterial blood samples are taken to confirm steady state in plasma.[4][11]
-
Data Analysis: At equilibrium, the binding potential can be calculated directly from the tissue and plasma radioactivity concentrations, simplifying the modeling required.[4]
Protocol 3: Reference Tissue Model (Non-invasive)
This is the most commonly used method in human studies due to its non-invasive nature.
-
Subject Preparation and Injection: Same as the bolus injection protocol, but without arterial cannulation.
-
PET Data Acquisition: A dynamic PET scan is acquired for at least 90 minutes.
-
Data Analysis: This method uses a brain region with a negligible density of 5-HT2A receptors as an input function, avoiding the need for blood sampling.[12] The cerebellum is validated and widely used as the reference region for [18F]altanserin studies in both humans and rats.[3][8][11] Kinetic models like the Simplified Reference Tissue Model (SRTM) are used to directly estimate the binding potential relative to non-displaceable uptake (BP_ND).[12][13]
References
- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 2. 5-HT2A_receptor [bionity.com]
- 3. Validation and quantification of [18F]altanserin binding in the rat brain using blood input and reference tissue modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PET quantification of 5-HT2A receptors in the human brain: a constant infusion paradigm with [18F]altanserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radiotracers for the Central Serotoninergic System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multicompartmental study of fluorine-18 altanserin binding to brain 5HT2 receptors in humans using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Suitability of [18F]altanserin and PET to determine 5-HT2A receptor availability in the rat brain: in vivo and in vitro validation of invasive and non-invasive kinetic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sites.pitt.edu [sites.pitt.edu]
- 10. Characterization of radioactive metabolites of 5-HT2A receptor PET ligand [18F]altanserin in human and rodent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of 5-HT2A receptors in the human brain using [18F]altanserin-PET and the bolus/infusion approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TPC - Reference input compartmental models [turkupetcentre.net]
- 13. The Simplified Reference Tissue Model with 18F-fallypride PET: Choice of Reference Region - PMC [pmc.ncbi.nlm.nih.gov]
Bolus Versus Infusion for [18F]altanserin PET: A Detailed Guide to Method Selection and Implementation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The quantification of serotonin (B10506) 5-HT2A receptors using positron emission tomography (PET) with [18F]altanserin is a critical tool in neuroscience research and drug development. The choice between a bolus injection and a bolus-plus-infusion administration method significantly impacts data quality, experimental complexity, and the accuracy of kinetic modeling. This document provides a comprehensive overview of both methods, including detailed experimental protocols, a comparative analysis of quantitative data, and visual workflows to guide study design and execution.
Introduction: Methodological Considerations
[18F]altanserin is a widely used radioligand for imaging 5-HT2A receptors due to its high affinity and selectivity. However, a key challenge in its application is the in vivo formation of lipophilic radiolabeled metabolites that can cross the blood-brain barrier, complicating kinetic analysis.[1][2][3] The two primary administration strategies, bolus injection and bolus-plus-infusion, offer different approaches to address this and other methodological challenges.
-
Bolus Injection: This method involves a single, rapid intravenous injection of the radiotracer. It is technically simpler to implement but requires dynamic PET scanning over a longer period and more complex kinetic modeling to separate the specific binding signal from the influence of changing radiotracer concentration in the blood and the presence of metabolites.[1]
-
Bolus-plus-Infusion: This approach combines an initial bolus injection with a continuous infusion of the radiotracer. The goal is to achieve a steady state, or equilibrium, of the radiotracer concentration in both blood and brain tissue.[2][4] This simplifies the quantification of receptor binding and can mitigate the impact of radiolabeled metabolites.[1][5]
The choice between these methods depends on the specific research question, available resources, and the desired level of quantitative accuracy.
Comparative Data Analysis
The bolus-plus-infusion method generally demonstrates lower variability and higher reproducibility compared to the bolus injection method, particularly in brain regions with a high density of 5-HT2A receptors.
| Parameter | Bolus Method | Bolus/Infusion Method | Key Considerations |
| Test-Retest Variability (BPND) | Higher variability reported. | Low variability . Median difference of 6% (range 5-12%) in high-density regions and 17% (range 11-39%) in low-density regions.[6] | Lower variability reduces the sample size required to detect significant differences between groups.[6] |
| Metabolite Correction | More complex. Requires dual-input models or sophisticated analytical techniques to account for brain-penetrant metabolites.[1][3] | Simpler. Reaching equilibrium minimizes the impact of changing metabolite concentrations on the outcome measures.[1][2] | The formation of lipophilic metabolites is a significant challenge for [18F]altanserin studies.[1][2] |
| Scan Duration | Typically requires dynamic scanning for at least 90 minutes.[1][7] | Can achieve reliable results with a shorter scan (e.g., 40 minutes) once equilibrium is reached (approximately 2 hours post-injection).[4][5] | Shorter scan times can improve patient comfort and scanner throughput. |
| Kinetic Modeling | Requires complex compartmental models (e.g., two-tissue compartment model) or graphical analysis (e.g., Logan plot).[1][3][7] | Simplified modeling at equilibrium. Binding potential can be calculated from the ratio of tissue activity to plasma parent concentration.[2] | Simpler models are less prone to noise and fitting errors. |
| Arterial Blood Sampling | Requires frequent arterial blood sampling throughout the scan to generate an accurate input function.[8] | Requires arterial blood sampling to confirm steady state and measure plasma parent concentration at equilibrium.[2][4] | Arterial cannulation is an invasive procedure. |
Experimental Protocols
Bolus Injection Protocol
This protocol outlines a typical dynamic PET study following a single bolus injection of [18F]altanserin.
3.1.1. Subject Preparation:
-
Subjects should fast for at least 4 hours prior to the scan.
-
An intravenous line should be placed for radiotracer injection.
-
An arterial line should be placed for blood sampling.
-
The subject's head should be comfortably positioned and immobilized in the PET scanner.
3.1.2. Radiotracer Administration:
-
A bolus of [18F]altanserin (e.g., 352 ± 27.7 MBq) is injected intravenously.[1]
3.1.3. PET Data Acquisition:
-
Dynamic PET scanning is initiated simultaneously with the bolus injection.
-
A typical scanning duration is 90 minutes.[1]
-
Data are acquired in a series of time frames (e.g., starting with short frames and increasing in duration).
3.1.4. Arterial Blood Sampling:
-
Serial arterial blood samples are collected frequently, especially in the first few minutes after injection, to capture the peak of the input function.[8]
-
Sampling frequency can be gradually decreased over the course of the scan.
-
Plasma is separated, and radioactivity is measured.
-
Metabolite analysis is performed using techniques like high-performance liquid chromatography (HPLC) to determine the fraction of unmetabolized [18F]altanserin.[1][3]
3.1.5. Data Analysis:
-
PET data are reconstructed and corrected for attenuation, scatter, and decay.
-
Time-activity curves (TACs) are generated for various brain regions of interest.
-
A metabolite-corrected arterial input function is derived from the blood data.
-
Kinetic modeling (e.g., two-tissue compartmental model) is applied to the TACs and the input function to estimate parameters such as the total distribution volume (VT).[1]
Bolus-plus-Infusion Protocol
This protocol is designed to achieve a steady state of [18F]altanserin concentration.
3.2.1. Subject Preparation:
-
Same as for the bolus injection protocol.
3.2.2. Radiotracer Administration:
-
An initial bolus of [18F]altanserin is injected intravenously.
-
Immediately following the bolus, a continuous infusion of [18F]altanserin is started.
-
The bolus-to-infusion ratio is critical for rapidly achieving steady state. A ratio of 1.75 hours has been shown to be effective.[4][5] For example, a bolus of 208 ± 9 MBq followed by an infusion of 65 ± 3 MBq/h.[2]
3.2.3. PET Data Acquisition:
-
PET scanning can be performed dynamically from the start or, more commonly, as a shorter static or dynamic scan once equilibrium is reached.
-
Steady state is typically achieved within 2 hours.[4]
-
A 40-minute dynamic scan (e.g., 5 frames of 8 minutes each) starting 2 hours after the initiation of the infusion is sufficient for reliable measurements.[4][5]
3.2.4. Arterial Blood Sampling:
-
Arterial blood samples are taken to confirm that a steady state has been reached in the plasma concentration of [18F]altanserin.
-
Samples are taken at mid-scan time during the equilibrium phase for measurement of plasma parent concentration.[4]
-
Metabolite analysis is performed to determine the concentration of unmetabolized radiotracer.
3.2.5. Data Analysis:
-
PET data are reconstructed and corrected.
-
At steady state, the binding potential (BP) can be calculated using a simplified model. The distribution volume (DV'3) can be calculated, which is the ratio of the concentration of specifically bound radiotracer in a region of interest to the concentration of the parent radiotracer in plasma.[2][4]
Visualizing the Workflow
To further clarify the experimental procedures, the following diagrams illustrate the workflows for both the bolus and bolus-plus-infusion methods.
Caption: Experimental workflow for the [18F]altanserin PET bolus injection method.
Caption: Experimental workflow for the [18F]altanserin PET bolus-plus-infusion method.
Signaling Pathway Context
[18F]altanserin binds to the serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Understanding this pathway provides a biological context for the PET imaging data.
Caption: Simplified signaling pathway of the serotonin 5-HT2A receptor.
Conclusion and Recommendations
The bolus-plus-infusion method for [18F]altanserin PET studies offers significant advantages in terms of reproducibility and simplified data analysis, making it the preferred method for studies requiring high quantitative accuracy and for longitudinal or multi-center trials.[6] The lower test-retest variability can lead to a reduction in the required sample size, which has both ethical and economic benefits.[6]
The bolus injection method, while technically simpler to implement, presents challenges related to kinetic modeling and metabolite correction. However, it may still be a viable option for exploratory studies or when the complexity of the infusion protocol is a limiting factor.
Researchers and drug development professionals should carefully consider the trade-offs between these two methods in the context of their specific research goals. For robust and reproducible quantification of 5-HT2A receptors with [18F]altanserin, the bolus-plus-infusion approach is highly recommended.
References
- 1. Kinetic analysis of [18F] altanserin bolus injection in the canine brain using PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PET quantification of 5-HT2A receptors in the human brain: a constant infusion paradigm with [18F]altanserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analyses of [(18)F]altanserin bolus injection PET data. II: consideration of radiolabeled metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of 5-HT2A receptors in the human brain using [18F]altanserin-PET and the bolus/infusion approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reproducibility of 5-HT2A receptor measurements and sample size estimations with [18F]altanserin PET using a bolus/infusion approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multicompartmental study of fluorine-18 altanserin binding to brain 5HT2 receptors in humans using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation and quantification of [18F]altanserin binding in the rat brain using blood input and reference tissue modeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cerebellum as a Reference Region for Altanserin PET Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the cerebellum as a reference region for the quantitative analysis of 5-HT2A receptor binding using [¹⁸F]Altanserin Positron Emission Tomography (PET). The low density of 5-HT2A receptors in the cerebellum allows it to serve as a reliable proxy for non-specific binding, enabling accurate quantification of receptor availability in target brain regions.[1][2][3][4][5]
Introduction
[¹⁸F]Altanserin is a selective antagonist for the serotonin (B10506) 5-HT2A receptor and is a widely used radioligand for in vivo imaging of these receptors using PET.[1][3][5] Quantitative analysis of [¹⁸F]Altanserin PET data is crucial for understanding the role of the 5-HT2A receptor in various neuropsychiatric disorders and for the development of novel therapeutics. The use of a reference region simplifies the quantification by eliminating the need for invasive arterial blood sampling to determine the arterial input function. The cerebellum has been extensively validated as a suitable reference region for [¹⁸F]Altanserin PET studies in both preclinical and clinical research due to its negligible specific binding of the radioligand.[1][2][3][4][6][7]
Key Advantages of Using the Cerebellum as a Reference Region:
-
Non-invasive: Avoids the need for arterial cannulation, reducing patient discomfort and procedural complexity.
-
Simplified Quantification: Allows for the use of reference tissue models (RTMs) which are computationally less demanding than kinetic models requiring an arterial input function.
-
Comparable Accuracy: Studies have shown that binding potential (BP_ND) estimates derived from reference tissue modeling using the cerebellum are comparable to those obtained from metabolite-corrected plasma input modeling.[1]
-
Validated: Numerous studies have confirmed the low levels of 5-HT2A receptors in the cerebellum and the absence of displaceable [¹⁸F]Altanserin binding.[1][6][7]
Quantitative Data Summary
The following table summarizes representative non-displaceable binding potential (BP_ND or BP_P) values for the 5-HT2A receptor in various brain regions, as determined by [¹⁸F]Altanserin PET using the cerebellum as a reference region. These values can serve as a reference for expected outcomes in similar studies.
| Brain Region | Animal Model | Binding Potential (BP_ND/BP_P) | Reference |
| Frontal Cortex | Rat | 89% ± 3% (reduction after blocking) | [1] |
| Cortex | Rat | 83% ± 4% (reduction after blocking) | [1] |
| Striatum | Rat | 103% ± 5% (reduction after blocking) | [1] |
| Hippocampus | Rat | 70% ± 1% (reduction after blocking) | [1] |
| Anterior Cingulate Cortex (ACC) | Human | 1.535 [1.376 to 1.773] | [8] |
| Orbitofrontal Cortex (OFC) | Human | 1.503 [1.41 to 1.633] | [8] |
| Amygdala | Human | 0.676 [0.581 to 0.762] | [8] |
Signaling Pathway and Experimental Workflow
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway.[9] Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[9][10] IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC).[9][10] This cascade is central to the excitatory effects mediated by the 5-HT2A receptor.
5-HT2A Receptor Gq Signaling Pathway
Experimental Workflow for Altanserin (B1665730) PET with Cerebellum as Reference Region
The following diagram outlines the key steps involved in a typical [¹⁸F]Altanserin PET study utilizing the cerebellum as a reference region for data analysis.
Altanserin PET Experimental Workflow
Experimental Protocols
The following protocols are generalized from methodologies reported in preclinical and clinical [¹⁸F]Altanserin PET studies.[1][2][3][8] Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.
I. Radioligand Preparation
-
Synthesis: [¹⁸F]Altanserin is typically synthesized via nucleophilic substitution on a suitable precursor.
-
Quality Control: Post-synthesis, the radioligand must undergo rigorous quality control to ensure high radiochemical purity, molar activity, and sterility.
II. Subject Preparation
-
Fasting: Subjects (human or animal) are typically required to fast for a specified period before the scan to ensure stable physiological conditions.
-
Anesthesia (for animal studies): For animal studies, appropriate anesthesia (e.g., isoflurane) is induced and maintained throughout the imaging session to minimize movement artifacts.[1] Body temperature should be monitored and maintained.[1]
III. PET Imaging
-
Radioligand Administration: A bolus of [¹⁸F]Altanserin (e.g., 190 ± 5.4 MBq for humans) is administered intravenously.[8]
-
Dynamic Scan Acquisition: A dynamic PET scan is initiated immediately after injection and continues for a duration sufficient to capture the radiotracer kinetics (e.g., 90 to 180 minutes).[2][8] The scan is typically acquired in a series of frames with increasing duration.[8]
-
Anatomical Imaging: A high-resolution anatomical magnetic resonance imaging (MRI) scan is acquired for each subject to allow for accurate anatomical localization and region of interest (ROI) delineation.
IV. Data Analysis
-
Image Pre-processing:
-
Motion Correction: The dynamic PET images are corrected for any subject motion during the scan.
-
Co-registration: The motion-corrected PET images are co-registered to the subject's anatomical MRI.
-
-
Region of Interest (ROI) Delineation:
-
ROIs for target brain regions (e.g., frontal cortex, anterior cingulate cortex, striatum) and the cerebellum (reference region) are delineated on the anatomical MRI.
-
Care should be taken to define the cerebellar ROI to avoid contamination from adjacent structures.
-
-
Time-Activity Curve (TAC) Generation:
-
The mean radioactivity concentration for each ROI is calculated for each time frame to generate time-activity curves (TACs).
-
-
Kinetic Modeling:
-
The TACs from the target regions and the cerebellum are fitted to a reference tissue model. Common models include the Simplified Reference Tissue Model (SRTM) and the Logan graphical analysis for reversible systems.
-
These models use the cerebellar TAC as an input function representing the concentration of non-specifically bound and free radioligand in the brain.
-
-
Quantification of Binding Potential (BP_ND):
-
The primary outcome measure is the binding potential (BP_ND), which is proportional to the density of available 5-HT2A receptors. The BP_ND is calculated for each target ROI.
-
Conclusion
The use of the cerebellum as a reference region provides a robust and non-invasive method for the quantitative analysis of 5-HT2A receptor availability with [¹⁸F]Altanserin PET. This approach has been well-validated and is suitable for a wide range of research and drug development applications. Adherence to standardized protocols for data acquisition and analysis is essential for ensuring the reliability and reproducibility of results.
References
- 1. Validation and quantification of [18F]altanserin binding in the rat brain using blood input and reference tissue modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suitability of [18F]altanserin and PET to determine 5-HT2A receptor availability in the rat brain: in vivo and in vitro validation of invasive and non-invasive kinetic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic analysis of [18F] altanserin bolus injection in the canine brain using PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation and quantification of [18F]altanserin binding in the rat brain using blood input and reference tissue modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Altanserin - Wikipedia [en.wikipedia.org]
- 6. Validation of a tracer kinetic model for the quantification of 5-HT(2A) receptors in human brain with [(11)C]MDL 100,907 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of 5-HT2A receptors in the human brain using [18F]altanserin-PET and the bolus/infusion approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Brain 5-HT2A receptor binding and its neural network related to behavioral inhibition system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 10. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Altanserin Hydrochloride for Autoradiography in Brain Tissue: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altanserin (B1665730) hydrochloride is a potent and selective antagonist for the serotonin (B10506) 2A (5-HT2A) receptor.[1] Its high affinity and specificity make it an invaluable tool for researchers studying the distribution, density, and function of 5-HT2A receptors in the central nervous system. When labeled with a radioactive isotope, such as tritium (B154650) ([³H]) or fluorine-18 (B77423) ([¹⁸F]), altanserin serves as a radioligand for in vitro and in vivo imaging techniques, including autoradiography and Positron Emission Tomography (PET).[2][3][4] Autoradiography, in particular, allows for the precise localization and quantification of 5-HT2A receptors in brain tissue sections.
This document provides detailed application notes and protocols for the use of radiolabeled altanserin hydrochloride in autoradiography of brain tissue.
Physicochemical Properties and Receptor Binding Profile
This compound is a derivative of ketanserin (B1673593) and acts as an inverse agonist at the 5-HT2A receptor.[5][6] Its chemical formula is C₂₂H₂₂FN₃O₂S·HCl with a molecular weight of 447.95 g/mol .[1] For experimental use, it is often soluble in DMSO with gentle warming.[1]
Quantitative Binding Data
The binding affinity and selectivity of altanserin have been well-characterized. The following tables summarize key quantitative data from various studies.
Table 1: Receptor Binding Affinity (Ki values) of Altanserin
| Receptor | Ki (nM) | Reference |
| 5-HT2A | 0.13 | [1] |
| α1-adrenergic | 4.55 | [1] |
| 5-HT2C | 40 | [1] |
| D2 (dopamine) | 62 | [1] |
| 5-HT1A | 1570 | [1] |
Table 2: Dissociation Constant (Kd) and Maximum Binding Capacity (Bmax) of Radiolabeled Altanserin
| Radioligand | Brain Region | Kd (nM) | Bmax (pmol/g tissue) | Species | Reference |
| [¹⁸F]altanserin | Frontal Cortex | 0.36 ± 0.19 | ~30 | Rat | [2][5] |
5-HT2A Receptor Signaling Pathway
Altanserin exerts its effects by blocking the canonical signaling pathway of the 5-HT2A receptor, which is a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 family of G proteins.
Caption: 5-HT2A receptor signaling cascade.
Experimental Protocols
The following protocols provide a general framework for performing in vitro autoradiography with radiolabeled altanserin in brain tissue. Optimization may be required depending on the specific tissue and experimental goals.
Materials and Reagents
-
Radiolabeled Altanserin ([³H]altanserin or [¹⁸F]altanserin)
-
Unlabeled this compound
-
Ketanserin (for non-specific binding determination)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Bovine Serum Albumin (BSA)
-
Microscope slides (gelatin-coated)
-
Cryostat
-
Incubation chambers
-
Phosphor imaging screens or autoradiographic film
-
Scintillation counter and vials (for quantification)
-
Deionized water
Experimental Workflow
Caption: Workflow for altanserin autoradiography.
Detailed Protocol
1. Brain Tissue Preparation a. Euthanize the animal according to approved ethical protocols. b. Rapidly dissect the brain and freeze it in isopentane (B150273) cooled with dry ice or liquid nitrogen to minimize ice crystal formation. c. Store the frozen brain at -80°C until sectioning. d. Using a cryostat, cut coronal or sagittal sections of the brain at a thickness of 10-20 µm. e. Thaw-mount the sections onto gelatin-coated microscope slides. f. Store the mounted sections at -80°C until the day of the experiment.
2. Autoradiographic Binding Assay a. Pre-incubation: On the day of the experiment, allow the slides to warm to room temperature. Pre-incubate the slides in 50 mM Tris-HCl buffer (pH 7.4) for 15-30 minutes at room temperature to rehydrate the tissue and remove endogenous serotonin. b. Incubation: i. Total Binding: Incubate the slides in a solution of 50 mM Tris-HCl buffer containing a specific concentration of radiolabeled altanserin (e.g., 0.5-2.0 nM for [³H]altanserin). The incubation should be carried out at room temperature for 60-120 minutes. ii. Non-specific Binding (NSB): For a parallel set of slides, perform the incubation as described for total binding, but in the presence of a high concentration of an unlabeled competitor, such as 1-10 µM ketanserin. This will block the specific binding of the radioligand, leaving only the non-specific binding. c. Washing: After incubation, wash the slides in ice-cold 50 mM Tris-HCl buffer to remove unbound radioligand. Perform 2-3 washes of 2-5 minutes each. A final quick rinse in ice-cold deionized water can help remove buffer salts. d. Drying: Dry the slides rapidly under a stream of cool, dry air or in a desiccator.
3. Signal Detection and Analysis a. Exposure: Appose the dried slides to an autoradiographic film or a phosphor imaging screen in a light-tight cassette. The exposure time will vary depending on the radioisotope and the density of receptors (typically several weeks for [³H]altanserin). b. Image Development and Acquisition: i. For film, develop according to the manufacturer's instructions. ii. For phosphor screens, scan the screen using a phosphor imager to generate a digital image. c. Quantification and Analysis: i. Digitize the film images using a scanner with a calibrated light source. ii. Using image analysis software (e.g., ImageJ), measure the optical density or photostimulated luminescence in specific brain regions of interest. iii. Convert these values to radioactivity concentrations (e.g., fmol/mg tissue) by co-exposing calibrated radioactive standards. iv. Specific Binding Calculation: Specific binding is determined by subtracting the non-specific binding from the total binding for each region of interest.
Data Interpretation and Considerations
-
Regional Distribution: The resulting autoradiograms will show the differential distribution of 5-HT2A receptors throughout the brain. High densities are typically observed in cortical areas.[2][7]
-
Saturation Experiments: To determine the Kd and Bmax, the assay can be performed with increasing concentrations of the radioligand.
-
Competition Assays: To assess the affinity of other compounds for the 5-HT2A receptor, competition assays can be performed by co-incubating the radiolabeled altanserin with various concentrations of the unlabeled test compound.
-
Species Differences: Be aware that the distribution and density of 5-HT2A receptors can vary between species.
-
Metabolites: While less of a concern for in vitro studies, in vivo studies using [¹⁸F]altanserin must account for radiolabeled metabolites that may cross the blood-brain barrier.[8]
By following these protocols and considering the key aspects of data interpretation, researchers can effectively utilize this compound for the detailed characterization of 5-HT2A receptors in brain tissue.
References
- 1. rndsystems.com [rndsystems.com]
- 2. In vivo binding of [18F]altanserin to rat brain 5HT2 receptors: a film and electronic autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. Altanserin - Wikipedia [en.wikipedia.org]
- 5. Opposite alterations of 5HT2A receptor brain density in subjects with schizophrenia: relevance of radiotracers pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinctive patterns of G protein coupling induced by the structurally similar 5-HT2A receptor ligands ketanserin and altanserin in human prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. Characterization of radioactive metabolites of 5-HT2A receptor PET ligand [18F]altanserin in human and rodent - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Altanserin Hydrochloride Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance on the solubility of Altanserin hydrochloride. Below you will find a summary of its solubility in various solvents, detailed experimental protocols for determining solubility, a troubleshooting guide to address common challenges, and frequently asked questions.
Solubility Data Summary
The solubility of this compound can vary based on the solvent, temperature, and experimental conditions. Below is a summary of available data.
| Solvent | Reported Solubility | Molar Concentration (approx.) | Conditions |
| Dimethyl Sulfoxide (DMSO) | >5 mg/mL[1], ≥20 mg/mL[1], 19.23 mg/mL[2][3], Soluble to 20 mM[4] | ~ >11.16 mM, ≥44.65 mM, 42.93 mM, 20 mM | Gentle warming, sonication, or heating to 60°C may be required[2][3][4]. |
| Water | Insoluble, ≥5 mg/mL[1], 2 mg/mL (clear solution)[1] | Insoluble, ≥11.16 mM, 4.47 mM | Data is conflicting; see Troubleshooting Guide. |
| Ethanol | No quantitative data available. | - | Experimental determination is recommended. |
| Corn Oil | ≥ 1.92 mg/mL[2] | ~ ≥4.29 mM | When diluted from a 19.2 mg/mL DMSO stock solution[2]. |
Molecular Weight of this compound: 447.95 g/mol
Experimental Workflow for Solubility Determination
The following diagram outlines a general workflow for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the handling and dissolution of this compound.
Q1: I'm seeing conflicting data regarding the aqueous solubility of this compound. Is it soluble in water or not?
A1: The conflicting reports (insoluble vs. ≥5 mg/mL) suggest that the aqueous solubility of this compound may be highly dependent on experimental conditions such as pH, temperature, and the presence of buffers.[1] It is possible that it has very low solubility in pure water but may be more soluble in specific buffer systems. We recommend you experimentally determine the solubility in your specific aqueous medium.
Q2: My this compound is not dissolving in DMSO at room temperature. What should I do?
A2: Several sources indicate that gentle warming or sonication is necessary to achieve higher concentrations in DMSO.[2][3][4]
-
Gentle Warming: Warm the solution to 37°C. Avoid excessive heat, as it may degrade the compound.
-
Sonication: Use a bath sonicator to aid dissolution.
-
High-Purity DMSO: Ensure you are using anhydrous, high-purity DMSO. Water absorbed by DMSO can reduce the solubility of many compounds.
Q3: I observed precipitation when I diluted my DMSO stock solution into an aqueous buffer. How can I prevent this?
A3: This is a common issue when a compound is significantly less soluble in the aqueous buffer than in the DMSO stock.
-
Lower the Final Concentration: The most direct solution is to use a lower final concentration of this compound in your experiment.
-
Reduce DMSO Percentage: Aim for the lowest possible final concentration of DMSO in your aqueous solution (ideally <0.5%) to minimize its effect on both solubility and potential cellular toxicity.
-
Use a Co-solvent: For some applications, particularly in vivo studies, a co-solvent system might be necessary. However, this is generally not recommended for in vitro cell-based assays due to potential toxicity.
-
Prepare Fresh Dilutions: Always prepare fresh dilutions from your DMSO stock immediately before use. Do not store dilute aqueous solutions.
Q4: How should I prepare a stock solution of this compound?
A4: Based on the available data, preparing a stock solution in high-purity DMSO is recommended.
-
Bring the lyophilized this compound and DMSO to room temperature.
-
Add the desired volume of DMSO to the vial.
-
Vortex to mix.
-
If necessary, gently warm the solution (e.g., 37°C) or sonicate until the solid is fully dissolved.
-
Visually confirm that the solution is clear and free of particulates.
-
For storage, create single-use aliquots and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility by the Shake-Flask Method
This protocol is a standard method for determining the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of this compound to a vial (enough so that undissolved solid remains).
-
Add a known volume of the solvent to the vial.
-
Seal the vial and place it on a shaker/rotator in a constant temperature environment (e.g., 25°C or 37°C).
-
Equilibrate the suspension for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to sit undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method.
-
Calculate the original solubility in mg/mL or mM, accounting for the dilution factor.
References
Addressing off-target binding of Altanserin hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the off-target binding of Altanserin hydrochloride. The following resources are designed to help you identify, troubleshoot, and mitigate potential experimental artifacts arising from unintended molecular interactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-target interactions?
This compound is a potent and selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor.[1] However, like many small molecules, it can exhibit binding to other receptors, particularly at higher concentrations. The most well-documented off-target interactions include binding to α1-adrenergic, 5-HT2C, dopamine (B1211576) D2, and 5-HT1A receptors.
Q2: What are the potential consequences of Altanserin's off-target binding in my experiments?
Off-target binding can lead to a variety of confounding effects, making it difficult to attribute observed cellular or physiological responses solely to the inhibition of the 5-HT2A receptor. For example, antagonism of α1-adrenergic receptors can influence cardiovascular parameters, such as blood pressure, which could be misinterpreted as a 5-HT2A-mediated effect in in vivo studies.[2][3] In cell-based assays, off-target effects can activate or inhibit unintended signaling pathways, leading to misleading results about the specific role of the 5-HT2A receptor in the process being studied.
Q3: How can I be sure that the experimental effects I observe are due to 5-HT2A receptor antagonism and not off-target binding?
To ensure the specificity of your results, it is crucial to employ a multi-pronged approach. This includes using the lowest effective concentration of Altanserin, employing structurally unrelated 5-HT2A antagonists to confirm findings, and using cell lines with and without the expression of the 5-HT2A receptor (e.g., knockout or knockdown models). Additionally, performing counter-screening assays against known off-target receptors can help to characterize the selectivity of Altanserin in your experimental system.
Troubleshooting Guide: Addressing Off-Target Binding of Altanserin
This guide provides a structured approach to identifying and resolving issues related to the off-target effects of this compound in your experiments.
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Inconsistent results between different 5-HT2A antagonists. | Your initial antagonist, Altanserin, may be engaging off-targets that the other antagonists do not. | Use a structurally distinct 5-HT2A antagonist with a different off-target profile to see if the effect persists. This helps to confirm that the observed phenotype is due to 5-HT2A antagonism. |
| Unexpected physiological or cellular responses not typically associated with 5-HT2A antagonism (e.g., changes in blood pressure, unexpected cell signaling). | Altanserin is likely binding to its known off-targets, such as the α1-adrenergic receptor, which can mediate cardiovascular effects.[2][3] | Perform a dose-response curve to determine the lowest effective concentration of Altanserin that still elicits the desired 5-HT2A-mediated effect. This minimizes the engagement of lower-affinity off-targets. |
| Effect is observed in a cell line that does not express the 5-HT2A receptor. | The observed effect is unequivocally due to off-target binding. | This is a critical control experiment. If the effect persists, the phenotype cannot be attributed to 5-HT2A antagonism by Altanserin. |
| Difficulty replicating results from the literature. | Experimental conditions, such as cell line, reagent sources, or compound concentration, may differ, leading to variations in on-target and off-target effects. | Carefully review and align your experimental protocol with the cited literature. Consider performing a side-by-side comparison with a positive control compound known to be highly selective for the 5-HT2A receptor. |
Data Presentation: Binding Affinity of this compound
The following table summarizes the binding affinities (Ki values) of this compound for its primary target and key off-targets. A lower Ki value indicates a higher binding affinity.
| Receptor | Ki (nM) | Reference |
| 5-HT2A | 0.3 | [4] |
| α1-adrenergic | 4.55 | |
| 5-HT2C | 6.0 | [4] |
| Dopamine D2 | 62 | |
| 5-HT1A | 1570 |
Note: Ki values can vary depending on the experimental conditions and assay used.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the use of this compound.
Caption: 5-HT2A Receptor Signaling Pathway Antagonized by Altanserin.
Caption: α1-Adrenergic Receptor Signaling Pathway (Off-Target of Altanserin).
Caption: Troubleshooting Workflow for Off-Target Effects.
Experimental Protocols
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Altanserin for the 5-HT2A receptor and potential off-target receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., 5-HT2A, α1-adrenergic).
-
Radioligand specific for the receptor of interest (e.g., [3H]ketanserin for 5-HT2A).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Methodology:
-
Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of Altanserin. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-labeled ligand).
-
Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the Altanserin concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of Altanserin with the 5-HT2A receptor in intact cells.
Materials:
-
Intact cells expressing the 5-HT2A receptor.
-
This compound.
-
Cell lysis buffer.
-
Antibodies specific for the 5-HT2A receptor.
-
SDS-PAGE and Western blotting reagents and equipment.
Methodology:
-
Cell Treatment: Treat cultured cells with either vehicle (e.g., DMSO) or Altanserin at various concentrations for a specified time (e.g., 1 hour) at 37°C.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Western Blotting: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble 5-HT2A receptor at each temperature by Western blotting using a specific antibody.
-
Data Analysis: Plot the amount of soluble 5-HT2A receptor as a function of temperature for both vehicle- and Altanserin-treated samples. A shift in the melting curve to a higher temperature in the presence of Altanserin indicates that the compound has bound to and stabilized the receptor.
References
- 1. Altanserin - Wikipedia [en.wikipedia.org]
- 2. Ketanserin and alpha 1-adrenergic antagonism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of the in vivo and in vitro cardiovascular effects of four new analogues of ketanserin: implication of 5-HT2A and alpha1 adrenergic antagonism in their hypotensive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of radioactive metabolites of 5-HT2A receptor PET ligand [18F]altanserin in human and rodent - PubMed [pubmed.ncbi.nlm.nih.gov]
Altanserin Hydrochloride in Aqueous Solutions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability of Altanserin hydrochloride in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. For the solid form, storage at 2-8°C is recommended.[1] Stock solutions, typically prepared in DMSO, have different storage requirements. It is advised to store DMSO stock solutions at -80°C for up to 6 months or at -20°C for up to one month. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes.
Q2: What is the solubility of this compound in aqueous solutions?
A2: There is conflicting information regarding the aqueous solubility of this compound. Some sources indicate that it is insoluble in water, while others suggest a solubility of ≥5 mg/mL.[1] Its solubility is reported to be better in DMSO, reaching up to 20 mM with gentle warming.[2] For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[3] Researchers may need to use co-solvents or adjust the pH to achieve the desired concentration in an aqueous medium.
Q3: What factors can affect the stability of this compound in aqueous solutions?
A3: The stability of this compound in aqueous solutions can be influenced by several factors, including:
-
pH: The pH of the solution can significantly impact the rate and pathway of degradation for many pharmaceutical compounds.[4]
-
Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.[4]
-
Light: Exposure to UV or visible light can cause photodegradation.[4]
-
Oxygen: The presence of oxygen can lead to oxidative degradation.[4]
Q4: Are there any known degradation products of Altanserin?
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation in aqueous solution | - Low aqueous solubility- pH of the solution is not optimal for solubility- Solution is supersaturated | - Attempt to dissolve the compound in a small amount of DMSO before adding it to the aqueous buffer.- Empirically test a range of pH values for the aqueous buffer to determine optimal solubility.- Prepare a less concentrated solution. |
| Loss of compound activity over time in solution | - Chemical degradation of this compound | - Prepare fresh solutions before each experiment.- Store stock solutions at the recommended temperature (-20°C or -80°C) and protect from light.- Consider performing a stability study under your specific experimental conditions to determine the rate of degradation. |
| Inconsistent experimental results | - Instability of the compound in the experimental medium- Variability in solution preparation | - Ensure consistent preparation of solutions, including the source and purity of solvents and buffers.- Prepare and use solutions within a validated stability window.- Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source |
| Solid (hydrate) | 2-8°C | Not specified | [1] |
| Solid (desiccated) | +4°C | Not specified | [2] |
| Stock Solution in DMSO | -20°C | 1 month | |
| Stock Solution in DMSO | -80°C | 6 months |
Table 2: Reported Solubility of this compound
| Solvent | Concentration | Comments | Source |
| DMSO | 19.23 mg/mL (46.73 mM) | Ultrasonic and warming to 60°C may be needed. | MedchemExpress |
| DMSO | 20 mM | With gentle warming. | [2] |
| Water | Insoluble | [1] | |
| Water | ≥5 mg/mL | [1] |
Experimental Protocols
Protocol: Forced Degradation Study for this compound in Aqueous Solution
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[6] This protocol provides a general framework that can be adapted for this compound.
1. Preparation of Stock Solution:
-
Accurately weigh this compound powder.
-
Dissolve in a suitable solvent (e.g., methanol (B129727) or a small amount of DMSO followed by dilution with water) to a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period, monitoring for degradation.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Incubate the aqueous solution of this compound at an elevated temperature (e.g., 60°C or 80°C) in the dark.
-
Photodegradation: Expose the aqueous solution to a light source that provides both UV and visible light (e.g., in a photostability chamber). Include a control sample wrapped in aluminum foil to exclude light.
3. Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method.[7] A reverse-phase C18 column with UV detection is a common starting point. The mobile phase may consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
4. Data Evaluation:
-
Calculate the percentage of degradation of this compound under each stress condition.
-
Identify and quantify any degradation products.
-
The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products from the parent compound.
Visualizations
Caption: Workflow for forced degradation studies of Altanserin HCl.
References
- 1. Photodegradation kinetics, cytotoxicity assay and determination by stability-indicating HPLC method of mianserin hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. Validation and quantification of [18F]altanserin binding in the rat brain using blood input and reference tissue modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suitability of [18F]altanserin and PET to determine 5-HT2A receptor availability in the rat brain: in vivo and in vitro validation of invasive and non-invasive kinetic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of radioactive metabolites of 5-HT2A receptor PET ligand [18F]altanserin in human and rodent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: [18F]altanserin Binding Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding (NSB) of [18F]altanserin in both in vitro and in vivo experiments.
Troubleshooting Guides
This section addresses common issues encountered during [18F]altanserin binding experiments that can lead to high non-specific binding and poor signal-to-noise ratios.
Issue 1: High Non-Specific Binding in In Vitro Assays (e.g., Autoradiography, Membrane Binding)
Question: My in vitro binding assay with [18F]altanserin shows high background signal, and the specific binding is less than 80% of the total binding. What are the potential causes and how can I reduce this non-specific binding?
Answer: High non-specific binding in in vitro assays can be attributed to several factors, primarily related to the assay conditions and tissue/membrane preparation. The lipophilic nature of [18F]altanserin can contribute to its interaction with non-receptor components. Here is a step-by-step guide to troubleshoot this issue:
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Expected Outcome |
| Suboptimal Buffer Conditions | Optimize the pH and ionic strength of your binding buffer. For serotonin (B10506) receptors, a pH range of 7.4-7.6 is typically optimal. Test the effect of increasing the salt concentration (e.g., adding 100-150 mM NaCl) to disrupt electrostatic interactions. | Reduced binding to charged surfaces on membranes and labware. |
| Inadequate Blocking | Incorporate a blocking agent into your assay buffer to saturate non-specific sites. Bovine Serum Albumin (BSA) is commonly used at a concentration of 0.1% to 1% (w/v). | BSA will bind to hydrophobic sites on the tissue, filters, and tubes, preventing the radioligand from doing so. |
| Hydrophobic Interactions | Add a non-ionic surfactant, such as Tween-20 or Triton X-100, to the binding and wash buffers at a low concentration (e.g., 0.01% - 0.05%). | Surfactants will disrupt hydrophobic interactions between [18F]altanserin and non-target lipids and proteins. |
| Inefficient Washing | Increase the number of wash steps (e.g., from 2 to 3-4 washes) and ensure the wash buffer is ice-cold to minimize the dissociation of specifically bound radioligand while removing loosely bound non-specific radioligand. | More effective removal of unbound and non-specifically bound [18F]altanserin, leading to a lower background signal. |
| Poor Membrane Preparation | Ensure high-quality membrane preparation by using fresh tissue and including protease inhibitors during homogenization to prevent receptor degradation. Perform additional centrifugation steps to obtain a cleaner membrane fraction. | A higher concentration of target receptors relative to other cellular components will improve the specific-to-non-specific binding ratio. |
Issue 2: High Background Signal in PET Imaging
Question: Our [18F]altanserin PET scans in human subjects show high uptake in the cerebellum, leading to a poor signal-to-noise ratio. How can we address this?
Answer: In human PET studies, high non-specific binding of [18F]altanserin can be challenging due to the formation of lipophilic radiometabolites that can cross the blood-brain barrier.[1] The cerebellum is typically used as a reference region for non-specific binding as it has a very low density of 5-HT2A receptors.[2][3] Therefore, high cerebellar uptake is indicative of high non-specific binding.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Expected Outcome |
| Lipophilic Radiometabolites | Implement a bolus-plus-constant-infusion paradigm for [18F]altanserin administration. This allows for the establishment of equilibrium between the radioligand and its metabolites in the plasma and brain, which can improve the accuracy of kinetic modeling.[1][4] | Stable and quantifiable levels of parent radioligand and metabolites, allowing for more accurate correction for the non-specific signal. |
| Inaccurate Quantification Method | Utilize a reference tissue model for kinetic analysis, with the cerebellum as the designated reference region. This method is well-established for [18F]altanserin and corrects for non-specific uptake.[2][3][5] | Accurate estimation of the binding potential (BP_ND) by subtracting the non-displaceable uptake (as measured in the cerebellum) from the total uptake in target regions. |
| Suboptimal Image Reconstruction | Optimize PET image reconstruction parameters. Employ iterative reconstruction algorithms (e.g., OSEM) and experiment with the number of iterations and subsets, as well as post-reconstruction filtering, to find the best balance between noise reduction and preservation of quantitative accuracy.[6][7][8] | Improved signal-to-noise ratio in the final PET images, enhancing the distinction between specific and non-specific binding. |
| Patient-Specific Factors | Be aware that factors such as age can influence non-specific binding in the cerebellum.[9] While not a factor that can be changed, it should be included as a covariate in group analyses. | Increased accuracy in statistical analyses by accounting for physiological variability. |
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem for [18F]altanserin?
A1: Non-specific binding refers to the interaction of a radioligand, such as [18F]altanserin, with molecules or surfaces that are not the intended target receptor (the 5-HT2A receptor). This can include binding to other proteins, lipids, the assay tubes, or filters. [18F]altanserin is a lipophilic molecule, which increases its tendency to bind non-specifically to fatty tissues and other hydrophobic surfaces. This is problematic because it creates a background signal that can obscure the specific signal from the 5-HT2A receptors, leading to an underestimation of receptor density and a poor signal-to-noise ratio.
Q2: How can I experimentally determine the level of non-specific binding?
A2: Non-specific binding is determined by adding a high concentration of a non-radiolabeled ("cold") ligand that is highly specific for the target receptor to a parallel set of experiments. This cold ligand will saturate the target receptors, preventing the binding of [18F]altanserin. Any remaining radioactivity detected in these samples is considered non-specific. For [18F]altanserin, unlabeled altanserin (B1665730) or ketanserin (B1673593) are commonly used for this purpose.[2][3]
Q3: What is a suitable reference region for [18F]altanserin PET studies?
A3: The cerebellum is the most widely accepted reference region for [18F]altanserin PET studies in both human and animal subjects.[2][3][5] This is because the cerebellum has a negligible density of 5-HT2A receptors, so the uptake of [18F]altanserin in this region is considered to be almost entirely non-specific.
Q4: Does the metabolism of [18F]altanserin differ between humans and rodents?
A4: Yes, there is a significant difference. In humans, [18F]altanserin is metabolized into several byproducts, some of which are lipophilic and can cross the blood-brain barrier, contributing to non-specific binding.[1] In contrast, studies in rats have shown that the metabolites are more polar and do not significantly enter the brain, simplifying the analysis of PET data in this species.[2][5]
Experimental Protocols
Protocol 1: In Vitro Membrane Binding Assay to Minimize NSB
This protocol describes a competitive binding assay using brain tissue homogenates to determine the specific binding of [18F]altanserin and optimize conditions to minimize NSB.
1. Membrane Preparation:
-
Euthanize the animal and rapidly dissect the brain region of interest (e.g., frontal cortex).
-
Homogenize the tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending it in fresh ice-cold buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
2. Binding Assay:
-
Prepare assay tubes for total binding, non-specific binding, and varying experimental conditions.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.
-
Total Binding: Add 50-100 µg of membrane protein, [18F]altanserin (at a concentration close to its Kd, e.g., 0.5-2 nM), and assay buffer to a final volume of 500 µL.
-
Non-Specific Binding: Same as total binding, but with the addition of a high concentration of unlabeled ketanserin (e.g., 10 µM).
-
To test NSB reduction: Prepare additional tubes with varying concentrations of BSA (0.1%, 0.5%, 1%) or Tween-20 (0.01%, 0.05%).
-
Incubate all tubes at room temperature for 60 minutes.
3. Filtration and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in assay buffer.
-
Wash the filters rapidly three times with 4 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a gamma counter.
4. Data Analysis:
-
Specific Binding = Total Binding - Non-Specific Binding.
-
Calculate the percentage of non-specific binding for each condition: (%NSB) = (Non-Specific Binding / Total Binding) * 100.
Protocol 2: PET Imaging with Cerebellar Correction
This protocol outlines the key steps for acquiring and analyzing [18F]altanserin PET data in human subjects to minimize the impact of non-specific binding.
1. Subject Preparation:
-
Subjects should be in a resting state in a quiet, dimly lit room.
-
An intravenous line is inserted for radiotracer injection.
2. Radiotracer Administration:
-
For equilibrium studies, a bolus-plus-constant-infusion of [18F]altanserin is administered. A typical protocol might involve a bolus injection followed by a continuous infusion over several hours.[1][4]
-
For bolus injection studies, a single intravenous injection is administered.
3. PET Data Acquisition:
-
Dynamic scanning is initiated at the time of injection and continues for at least 90-120 minutes.
-
A transmission scan is performed for attenuation correction.
4. Image Reconstruction:
-
Reconstruct the dynamic PET data using an iterative algorithm (e.g., OSEM with Time-of-Flight and Point Spread Function corrections).
-
Apply a post-reconstruction filter (e.g., Gaussian filter) to reduce image noise, optimizing the filter width to balance noise reduction and resolution.[7]
5. Data Analysis:
-
Co-register the PET images with the subject's anatomical MRI.
-
Delineate regions of interest (ROIs) on the MRI, including cortical target regions and the cerebellum.
-
Generate time-activity curves (TACs) for each ROI.
-
Use a reference tissue model with the cerebellum TAC as the input function to calculate the binding potential (BP_ND) in the target regions. BP_ND represents the ratio of specifically bound radioligand to the non-displaceable concentration in the tissue at equilibrium.
Visualizations
Caption: Experimental workflows for in vitro and in vivo [18F]altanserin binding studies.
Caption: Logical workflow for troubleshooting high non-specific binding in in vitro assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation and quantification of [18F]altanserin binding in the rat brain using blood input and reference tissue modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of 5-HT2A receptors in the human brain using [18F]altanserin-PET and the bolus/infusion approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PET quantification of 5-HT2A receptors in the human brain: a constant infusion paradigm with [18F]altanserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suitability of [18F]altanserin and PET to determine 5-HT2A receptor availability in the rat brain: in vivo and in vitro validation of invasive and non-invasive kinetic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of iterative image reconstruction in PET/CT imaging procedures: A Patient-centered approach [journals.ekb.eg]
- 7. Optimizing Image Reconstruction Parameters in Time of Flight PET/CT Imaging: a Phantom Study | Frontiers in Biomedical Technologies [fbt.tums.ac.ir]
- 8. Optimization of Q.Clear reconstruction for dynamic 18F PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A database of [(18)F]-altanserin binding to 5-HT(2A) receptors in normal volunteers: normative data and relationship to physiological and demographic variables - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Radiolabeled Metabolites of [18F]altanserin in PET Data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [18F]altanserin in Positron Emission Tomography (PET) studies. The focus is on addressing the challenges posed by radiolabeled metabolites and ensuring accurate data interpretation.
Troubleshooting Guide
This section addresses common issues encountered during [18F]altanserin PET experiments and data analysis, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background noise in brain regions expected to have low 5-HT2A receptor density (e.g., cerebellum). | Presence of brain-penetrant radiolabeled metabolites.[1][2] | - Implement metabolite correction in your kinetic model. A dual-input model that accounts for both the parent tracer and its radiometabolites is the most quantitatively valid approach.[1][3] - If arterial sampling is not feasible, utilize a reference tissue model with the cerebellum, but be aware of potential biases.[1] Further investigation into the kinetics of metabolites in the cerebellum is recommended.[1][3] - Consider using an alternative tracer with a more favorable metabolite profile, such as [18F]deuteroaltanserin.[4] |
| Inconsistent or highly variable binding potential (BP_ND) values across subjects or studies. | - Inadequate correction for metabolites. - Differences in experimental protocols (e.g., scan duration, blood sampling schedule). - Physiological variability in metabolism. | - Standardize the protocol for plasma metabolite analysis (see Experimental Protocols section). - Ensure a sufficiently long scan duration (e.g., at least 90 minutes for bolus injection) to allow for characterization of metabolite kinetics.[4] - For bolus plus constant infusion studies, allow at least 6 hours for equilibrium to be reached.[5] |
| Discrepancy between results from animal and human studies. | Species differences in the metabolism of [18F]altanserin. For instance, rats do not produce the same lipophilic, brain-penetrant metabolites observed in humans.[6][7] | - Be cautious when extrapolating findings from rodent studies to humans.[6] - When developing new analysis methodologies, validation in non-human primates may be a more predictive model for human studies.[2] |
| Difficulty in separating parent [18F]altanserin from its metabolites in plasma samples. | Suboptimal High-Performance Liquid Chromatography (HPLC) method. | - Utilize a step-gradient HPLC analysis for distinct separation of [18F]altanserin and its various radiolabeled components.[1][3] - Refer to the detailed HPLC protocol provided in the Experimental Protocols section. |
Frequently Asked Questions (FAQs)
1. What are the main radiolabeled metabolites of [18F]altanserin and why are they a concern in PET imaging?
[18F]altanserin is metabolized in the body, leading to the formation of several radiolabeled metabolites. The primary concern is with lipophilic (fat-soluble) metabolites that can cross the blood-brain barrier (BBB).[1][2] These metabolites can bind non-specifically in the brain tissue, creating a background signal that can interfere with the accurate quantification of 5-HT2A receptor binding.[2] In human studies, at least four radiolabeled components have been identified in plasma.[1][3] One of the identified metabolites is [18F]altanserinol, formed by the reduction of the ketone group.[8]
2. How do the metabolites of [18F]altanserin affect kinetic modeling of PET data?
The presence of brain-penetrant radiometabolites complicates kinetic modeling because the PET scanner detects all radioactive signals, not just the signal from the parent tracer bound to the target receptors.[9] This can lead to an overestimation of non-specific binding and inaccurate estimates of binding potential.[2] To address this, kinetic models need to incorporate a metabolite-corrected arterial input function.
3. What are the different approaches to correct for radiolabeled metabolites in [18F]altanserin PET data?
There are three main approaches to account for the contribution of radiometabolites:
-
Single-Input (Parent Tracer) Models: These models use an arterial input function that has been corrected to represent only the concentration of the parent [18F]altanserin in the plasma. The Logan graphical analysis is a commonly used method in this category.[1][3]
-
Dual-Input Models: This is the most comprehensive approach, using two input functions: one for the parent tracer and another for the brain-penetrant radiometabolites.[1][3] This method provides the most quantitatively valid results.[1]
-
Reference Tissue Models: These models avoid the need for arterial blood sampling by using a brain region with a negligible density of 5-HT2A receptors (e.g., the cerebellum) as an input function.[1][6] While practical, these models can be biased if the reference region is also affected by metabolite uptake.[1][3]
4. Is metabolite correction always necessary for [18F]altanserin studies?
For quantitative human and non-human primate studies, metabolite correction is crucial for obtaining accurate and reliable data.[1][2] However, in some specific contexts, it might be less critical. For example, some studies have shown that certain pharmacological challenges, like the administration of dexfenfluramine (B1670338) or psilocybin, do not alter the metabolism of [18F]altanserin, suggesting that a population-based average metabolite correction might be sufficient in those cases.[10][11] In rodent studies, the formation of lipophilic, brain-penetrant metabolites is not a significant issue, simplifying the analysis.[6][7]
5. What is [18F]deuteroaltanserin and what are its advantages over [18F]altanserin?
[18F]deuteroaltanserin is a deuterated analog of [18F]altanserin. It was developed to have a more favorable metabolic profile, with a reduced rate of metabolism.[4] While the ratio of parent tracer to metabolites was not significantly different between the two tracers in a baboon study, [18F]deuteroaltanserin showed a significantly higher total cortical uptake ratio, which can improve the signal-to-noise ratio in PET images.[12]
Experimental Protocols
Protocol 1: Plasma Metabolite Analysis using HPLC
This protocol outlines a standard procedure for the separation and quantification of [18F]altanserin and its radiometabolites in plasma.
1. Blood Sampling and Plasma Separation:
- Collect arterial blood samples at predefined time points throughout the PET scan.
- Immediately place the samples on ice to minimize further metabolism.
- Centrifuge the blood samples (e.g., at 5000 rpm for 5 minutes) to separate the plasma.[7]
2. Protein Precipitation:
- To a known volume of plasma (e.g., 50 µL), add a protein precipitating agent like methanol (B129727) (e.g., 200 µL).[7]
- Vortex the mixture thoroughly.
- Centrifuge the mixture (e.g., at 5000 rpm for 5 minutes) to pellet the precipitated proteins.[7]
3. HPLC Analysis:
- Inject a known volume of the supernatant (e.g., 20 µL) into an analytical HPLC system.[7]
- Employ a reverse-phase column (e.g., LichroSorb RP-18).[7]
- Use a suitable mobile phase, for example, a mixture of 35% tetrahydrofuran (B95107) in 0.05 mol/L ammonium (B1175870) acetate (B1210297) buffer (pH 4.75).[7]
- Utilize a radioactivity detector to measure the radioactivity in the eluate.
- Collect fractions of the eluate corresponding to the parent tracer and its metabolites.
4. Data Analysis:
- Integrate the peaks in the radio-chromatogram to determine the relative amounts of radioactivity corresponding to [18F]altanserin and its metabolites.
- Calculate the fraction of the parent tracer at each sampling time point.
- Fit a suitable function to the parent fraction data over time to generate a continuous curve for correcting the arterial input function.
Visualizations
Diagram 1: Metabolic Pathway of [18F]altanserin
Caption: Metabolic pathways of [18F]altanserin.
Diagram 2: Workflow for Metabolite Correction in PET Data Analysis
Caption: Experimental workflow for metabolite correction.
References
- 1. Analyses of [(18)F]altanserin bolus injection PET data. II: consideration of radiolabeled metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analyses of [(18)F] altanserin bolus injection PET data. I: consideration of radiolabeled metabolites in baboons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. TPC - Analysis of PET measurements of [F-18]altanserin [turkupetcentre.net]
- 5. PET quantification of 5-HT2A receptors in the human brain: a constant infusion paradigm with [18F]altanserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suitability of [18F]altanserin and PET to determine 5-HT2A receptor availability in the rat brain: in vivo and in vitro validation of invasive and non-invasive kinetic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation and quantification of [18F]altanserin binding in the rat brain using blood input and reference tissue modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of radioactive metabolites of 5-HT2A receptor PET ligand [18F]altanserin in human and rodent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dealing with PET radiometabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GMP-compliant radiosynthesis of [18F]altanserin and human plasma metabolite studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of [(18)F]altanserin and [(18)F]deuteroaltanserin for PET imaging of serotonin(2A) receptors in baboon brain: pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the radiochemical yield of [18F]altanserin synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the radiochemical yield of [18F]altanserin synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of [18F]altanserin?
A1: The synthesis of [18F]altanserin is typically achieved through a nucleophilic aromatic substitution reaction. This involves reacting no-carrier-added [18F]fluoride with the precursor, nitro-altanserin. The nitro group on the precursor is displaced by the [18F]fluoride ion at a high temperature. The reaction is facilitated by a phase-transfer catalyst, such as Kryptofix 2.2.2., in the presence of a weak base like potassium carbonate.
Q2: What are the critical parameters influencing the radiochemical yield (RCY) of [18F]altanserin?
A2: Several factors can significantly impact the RCY of [18F]altanserin synthesis. Key parameters include the efficiency of the initial [18F]fluoride production and trapping, the dryness of the [18F]fluoride-catalyst complex, the reaction temperature and time, the amount of precursor, and the efficiency of the purification process.
Q3: What is a typical radiochemical yield for [18F]altanserin synthesis?
A3: Reported radiochemical yields for [18F]altanserin can vary. Generally, non-decay corrected yields are in the range of 10% to 25%. For example, some automated systems report a mean radiochemical yield of 20 ± 6% at the end of bombardment (EOB)[1], while other methods have achieved yields of 23-25% (EOB)[2]. A lower yield of 10% (End of Synthesis - EOS) has also been reported[3].
Q4: How is [18F]altanserin purified after the reaction?
A4: Purification is a crucial step to ensure the final product is suitable for in vivo studies. The most common method involves a two-step process: initial solid-phase extraction (SPE) followed by preparative high-performance liquid chromatography (HPLC). SPE cartridges, such as C18 or Alumina N, are used to remove unreacted [18F]fluoride and some polar impurities[2][4]. The final purification to separate [18F]altanserin from the precursor and other byproducts is achieved using preparative HPLC[2][3][4].
Troubleshooting Guide
Low Radiochemical Yield
Problem: The radiochemical yield of [18F]altanserin is consistently below the expected range (e.g., <10%).
| Potential Cause | Troubleshooting Steps |
| Inefficient [18F]Fluoride Trapping | 1. Check the QMA cartridge: Ensure the quaternary methyl ammonium (B1175870) (QMA) cartridge is preconditioned correctly. Improper preconditioning can lead to poor trapping of [18F]fluoride[4]. 2. Inspect transfer lines: Look for any blockages or kinks in the tubing that might impede the transfer of [18F]fluoride from the cyclotron target. |
| Incomplete Drying of [18F]Fluoride | 1. Azeotropic distillation: Ensure the azeotropic drying process with acetonitrile (B52724) is performed thoroughly to remove all traces of water. Water can significantly reduce the reactivity of the [18F]fluoride ion[4]. 2. Heating method: While microwave heating has been used, thermal heating for drying the [18F]fluoride has also been reported as effective[5]. Ensure your heating method is providing uniform and adequate heat. |
| Suboptimal Reaction Conditions | 1. Temperature: The reaction is typically performed at a high temperature, around 150°C[2][4]. Verify that your reaction vessel is reaching and maintaining the target temperature. 2. Reaction time: A common reaction time is 10 minutes[4]. Shorter times may lead to incomplete reaction, while excessively long times can lead to degradation of the product. Optimize the reaction time for your specific setup. |
| Precursor Issues | 1. Precursor amount: Using an optimal amount of the nitroaltanserin precursor is crucial. Typically, around 5.0 ± 0.4 mg is used[4]. Too little precursor will limit the yield, while too much can complicate purification. 2. Precursor quality: Ensure the precursor is of high purity and has not degraded. Store it under appropriate conditions (cool and dry). |
| Inefficient Purification | 1. SPE cartridge selection: The choice of SPE cartridge (e.g., C18, Alumina N) can affect the initial cleanup. An Alumina N cartridge is sometimes used before HPLC injection[4]. 2. HPLC conditions: Optimize the HPLC mobile phase, flow rate, and column to achieve good separation between [18F]altanserin and impurities. A common mobile phase is a mixture of ethanol, THF, and ammonium acetate (B1210297) buffer[4]. |
Product Impurities
Problem: The final product shows significant radiochemical or chemical impurities after purification.
| Potential Cause | Troubleshooting Steps |
| Incomplete Separation during HPLC | 1. Optimize HPLC parameters: Adjust the mobile phase composition and gradient to improve the resolution between the product peak and impurity peaks. 2. Check column performance: The HPLC column may be degraded or overloaded. Try a new column or inject a smaller amount of the crude product. |
| Formation of Radiometabolites | 1. Understand the metabolic profile: Be aware that [18F]altanserin can form radiometabolites in vivo, such as [18F]altanserinol[6]. While this is more of a concern for imaging studies, understanding the potential byproducts can aid in their identification during quality control. |
| Carryover from Synthesis Module | 1. Thorough cleaning: Ensure the automated synthesis module and all tubing are thoroughly cleaned between runs to prevent cross-contamination. |
Experimental Protocols
Automated Synthesis of [18F]Altanserin (Example Protocol)
This protocol is a generalized example based on published methods and should be adapted and validated for specific automated synthesis modules (e.g., GE Tracerlab)[4].
-
[18F]Fluoride Production and Trapping:
-
Produce [18F]fluoride via the 18O(p,n)18F nuclear reaction in a cyclotron.
-
Trap the aqueous [18F]fluoride on a preconditioned QMA cartridge.
-
-
Elution and Drying:
-
Elute the trapped [18F]fluoride into the reaction vessel using a mixture of Kryptofix 2.2.2. and potassium carbonate in acetonitrile and water.
-
Dry the mixture by azeotropic distillation with acetonitrile at approximately 110°C under a stream of helium or nitrogen to form the reactive [K⊂2.2.2]+[18F]F- complex.
-
-
Radiolabeling Reaction:
-
Cool the reaction vessel to about 40°C.
-
Add a solution of nitroaltanserin (e.g., 5 mg) in anhydrous DMSO (e.g., 1 mL) to the dried complex.
-
Heat the reaction mixture to 150°C for 10 minutes.
-
-
Initial Purification (SPE):
-
Cool the reaction vessel to 40°C.
-
Add the preparative HPLC solvent to the crude reaction mixture.
-
Pass the diluted mixture through a Sep-Pak Alumina N cartridge.
-
-
Final Purification (HPLC):
-
Inject the eluate from the SPE cartridge onto a preparative C18 HPLC column.
-
Elute with a mobile phase such as a mixture of ethanol, THF, and ammonium acetate buffer (e.g., 1:2:27 v/v/v) at a flow rate of 10 mL/min.
-
Collect the fraction corresponding to [18F]altanserin, identified by a UV detector (254 nm) and a radioactivity detector.
-
-
Formulation:
-
The collected HPLC fraction is typically diluted with a suitable buffer or saline and passed through a sterile filter to prepare the final injectable solution.
-
Data Presentation
Table 1: Comparison of Reported Radiochemical Yields for [18F]Altanserin Synthesis
| Reference | Radiochemical Yield (RCY) | Conditions/Notes |
| Massarweh et al. (2009)[2] | 23-25% (EOB) | Semi-automated synthesis, C18-SepPak work-up. |
| Lemaire et al. (1998)[1] | 20 ± 6% (EOB) | Automated production system with microwave heating. |
| Lemaire et al. (1991)[3] | 10% (EOS) | Nucleophilic substitution with Kryptofix 222 and K2CO3. |
| Fischer et al. (2012)[4] | 20 ± 4% (non-decay corrected, EOS) | Automated synthesis on a GE Tracerlab FX FN module. |
EOB = End of Bombardment; EOS = End of Synthesis
Visualizations
Caption: Workflow for the synthesis of [18F]altanserin.
Caption: Decision tree for troubleshooting low radiochemical yield.
References
- 1. Automatic Synthesis of [(18)F]Altanserin, a Radiopharmaceutical for Positron Emission Tomographic Studies of the Serotonergic Type-2 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Time-efficient and convenient synthesis of [(18)F]altanserin for human PET imaging by a new work-up procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorine-18-altanserin: a radioligand for the study of serotonin receptors with PET: radiolabeling and in vivo biologic behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation and quantification of [18F]altanserin binding in the rat brain using blood input and reference tissue modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GMP-compliant radiosynthesis of [18F]altanserin and human plasma metabolite studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of radioactive metabolites of 5-HT2A receptor PET ligand [18F]altanserin in human and rodent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: [18F]altanserin Brain Uptake and P-glycoprotein Interactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the impact of P-glycoprotein (P-gp) on [18F]altanserin brain uptake.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental procedures.
| Issue | Potential Cause | Troubleshooting Steps |
| Low overall brain uptake of [18F]altanserin. | [18F]altanserin is a known substrate of the P-glycoprotein (P-gp) efflux transporter at the blood-brain barrier, which actively removes it from the brain.[1][2][3] | 1. Introduce a P-gp inhibitor: Pre-treatment with a P-gp inhibitor such as cyclosporine A can significantly increase the brain uptake of [18F]altanserin.[2][3] A typical dose in rats is 50 mg/kg.[3] 2. Utilize P-gp knockout models: If available, using P-gp knockout animals will inherently result in higher brain concentrations of the radioligand compared to wild-type counterparts.[2] |
| High variability in [18F]altanserin uptake between subjects. | 1. Differential P-gp expression: P-gp expression can vary between individual animals, leading to differences in efflux activity. 2. Incomplete P-gp inhibition: The administered dose of the P-gp inhibitor may not be sufficient to fully block P-gp in all subjects. | 1. Increase subject numbers: A larger sample size can help to account for inter-individual variability. 2. Optimize inhibitor dose: Perform a dose-response study to determine the optimal concentration of the P-gp inhibitor for consistent and maximal blockade. |
| Binding potential (BPND) does not significantly increase despite higher tracer uptake with P-gp inhibition. | Incomplete P-gp blockade in the reference region (cerebellum): The heterogeneous distribution of P-gp in the brain and its incomplete blockade in the cerebellum can affect the reliability of non-invasive estimates of 5-HT2A receptor availability.[3][4] | 1. Arterial blood sampling: Employ kinetic models that use a metabolite-corrected arterial input function to avoid reliance on a reference region.[5] 2. Validate reference region: If using a reference tissue model, validate that P-gp inhibition does not differentially affect tracer uptake in the target and reference regions. |
| Presence of radiometabolites complicating kinetic analysis. | While [18F]altanserin does not produce significant brain metabolites in rats, lipophilic radiometabolites are observed in human plasma.[5][6][7] | 1. Metabolite analysis: Perform regular blood sampling and use high-performance liquid chromatography (HPLC) to determine the fraction of intact parent radiotracer over time.[6] 2. Use metabolite-corrected input function: Incorporate the data on the parent fraction into your kinetic modeling to accurately quantify receptor binding.[6] |
Frequently Asked Questions (FAQs)
Q1: Is [18F]altanserin a substrate for P-glycoprotein?
A1: Yes, [18F]altanserin is a substrate for the P-glycoprotein (P-gp) efflux transporter located at the blood-brain barrier.[1][2][3] This interaction limits its availability in the central nervous system.[1][2]
Q2: How significantly does P-gp inhibition affect the brain uptake of [18F]altanserin?
A2: P-gp inhibition can lead to a substantial increase in [18F]altanserin brain uptake. Studies in rats have shown that pre-treatment with the P-gp inhibitor cyclosporine A can result in a 52% higher total brain uptake and a two- to three-fold increase in uptake in various brain regions.[2][3][4] This can also lead to a more than 6-fold increase in the binding potential in the frontal cortex.[2]
Q3: What are the common experimental models to study the impact of P-gp on [18F]altanserin brain uptake?
A3: The two primary experimental models are:
-
Pharmacological inhibition: This involves the administration of a P-gp inhibitor (e.g., cyclosporine A) to wild-type animals prior to the injection of [18F]altanserin.[2][3]
-
Genetic knockout: This model uses animals that have been genetically modified to lack P-gp (P-gp knockout mice).[1][2] These animals are compared to their wild-type counterparts.
Q4: Does the presence of P-gp affect the quantification of 5-HT2A receptors using [18F]altanserin?
A4: Yes, the presence and variable expression of P-gp can complicate the quantification of 5-HT2A receptors.[3][4] While inhibiting P-gp increases the brain concentration of [18F]altanserin, it may not uniformly improve the reliability of binding potential estimates, particularly if the P-gp blockade is incomplete in the reference region (e.g., cerebellum).[3][4]
Q5: Are there any species differences to consider regarding [18F]altanserin metabolism?
A5: Yes. In rats, [18F]altanserin does not produce significant radioactive metabolites in the brain, which simplifies kinetic modeling.[5][6] However, in humans, lipophilic radiometabolites are present in the plasma, which necessitates metabolite correction for accurate quantification.[7]
Data Presentation
Table 1: Effect of P-glycoprotein Inhibition on [18F]altanserin Brain Uptake in Rats
| Treatment Group | Brain Region | Parameter | Fold Increase vs. Control | Reference |
| Cyclosporine A (50 mg/kg) | Various Brain Regions | Uptake | 2 to 3-fold | [3][4] |
| Cyclosporine A | Total Brain | Uptake | 52% increase | [2] |
| Cyclosporine A | Frontal Cortex | Binding Potential | > 6-fold | [2] |
Table 2: Brain Uptake of a Structurally Similar 5-HT2A Ligand, [18F]MH.MZ, in P-gp Knockout Mice
| Animal Model | Parameter | Fold Increase vs. Wild-Type | Reference |
| P-gp Knockout Mice | Brain Concentration | ~5-fold | [1][2] |
| P-gp Knockout Mice | Standardized Uptake Value (Frontal Cortex) | 2-fold | [1] |
Experimental Protocols
Protocol: Assessing the Impact of P-gp Inhibition on [18F]altanserin Brain Uptake in Rats via PET Imaging
1. Animal Preparation:
- Use adult male Sprague-Dawley rats.
- Fast the animals overnight with free access to water.
- Anesthetize the rats (e.g., with isoflurane).
- Insert catheters into the tail veins for injection of the P-gp inhibitor and radiotracer.
- For studies requiring an arterial input function, catheterize the femoral artery for blood sampling.
2. P-gp Inhibition:
- Prepare a solution of cyclosporine A (e.g., 50 mg/kg).
- Administer the cyclosporine A solution intravenously to the treatment group. The control group receives a vehicle injection.
- Allow for a pre-treatment period before radiotracer injection (e.g., 30 minutes).
3. Radiotracer Administration:
- Administer a bolus injection of [18F]altanserin intravenously.
4. PET Scan Acquisition:
- Position the animal in the PET scanner.
- Acquire a dynamic PET scan for a duration of up to 180 minutes.[3][4]
5. Arterial Blood Sampling (if applicable):
- Collect arterial blood samples throughout the scan.
- Measure the radioactivity in the whole blood and plasma.
- Perform metabolite analysis using HPLC to determine the parent fraction of [18F]altanserin in plasma over time.
6. Data Analysis:
- Reconstruct the PET images.
- Draw regions of interest (ROIs) on the images corresponding to various brain areas (e.g., frontal cortex, cerebellum).
- Generate time-activity curves (TACs) for each ROI.
- Perform kinetic modeling of the TACs. If arterial blood data is available, use a metabolite-corrected plasma input function. Alternatively, use a reference tissue model with the cerebellum as the reference region, keeping in mind the potential for incomplete P-gp blockade in this area.[3][4][6]
- Compare the uptake and binding parameters between the control and P-gp inhibitor-treated groups.
Mandatory Visualizations
References
- 1. P-glycoprotein influence on the brain uptake of a 5-HT(2A) ligand: [(18)F]MH.MZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. download.uni-mainz.de [download.uni-mainz.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suitability of [18F]altanserin and PET to determine 5-HT2A receptor availability in the rat brain: in vivo and in vitro validation of invasive and non-invasive kinetic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation and quantification of [18F]altanserin binding in the rat brain using blood input and reference tissue modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PET quantification of 5-HT2A receptors in the human brain: a constant infusion paradigm with [18F]altanserin [pubmed.ncbi.nlm.nih.gov]
Best practices for storing Altanserin hydrochloride powder and solutions
This technical support center provides best practices for the storage, handling, and use of Altanserin hydrochloride powder and solutions. It includes troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: For long-term storage, it is recommended to store this compound powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Another recommendation is to store it desiccated at 2-8°C. Always refer to the manufacturer's instructions on the product vial or certificate of analysis for specific storage recommendations.
Q2: What is the recommended solvent for reconstituting this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for reconstituting this compound.[1] It is poorly soluble in water.
Q3: How can I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound powder in high-purity, anhydrous DMSO. Solubility can be up to 19.23 mg/mL (46.73 mM) or 20 mM with gentle warming and sonication.[1] It is crucial to use newly opened or anhydrous DMSO as the compound's solubility can be significantly impacted by moisture.[1] For a detailed protocol, please refer to the "Experimental Protocols" section.
Q4: How should I store this compound solutions?
A4: Stock solutions of this compound in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[1] For in vivo experiments, it is recommended to prepare fresh working solutions daily.[1][2]
Q5: Is this compound sensitive to light?
Q6: What are the potential degradation pathways for this compound?
A6: Specific degradation pathways for this compound are not well-documented in the provided search results. However, studies on other hydrochloride compounds suggest that potential degradation can be induced by hydrolysis (in acidic or basic conditions), oxidation, and photolysis.[3][4][5] Traces of metal ions could also potentially accelerate degradation in solution.[6]
Troubleshooting Guides
Issue 1: this compound powder is difficult to dissolve.
-
Possible Cause 1: Inappropriate solvent.
-
Solution: Ensure you are using high-purity, anhydrous DMSO. This compound has poor solubility in aqueous solutions.
-
-
Possible Cause 2: Low temperature.
-
Solution: Gentle warming of the solution (up to 60°C) and sonication can aid in dissolution.[1]
-
-
Possible Cause 3: Hygroscopic DMSO.
-
Solution: Use a fresh, unopened bottle of anhydrous DMSO, as absorbed moisture can significantly reduce solubility.[1]
-
Issue 2: Precipitate forms in the solution upon storage.
-
Possible Cause 1: Solution concentration is too high.
-
Solution: Ensure the concentration does not exceed the solubility limit. If necessary, prepare a more dilute stock solution.
-
-
Possible Cause 2: Improper storage temperature.
-
Possible Cause 3: Contamination.
-
Solution: Ensure that the solvent and all handling materials are free from contaminants.
-
Issue 3: Inconsistent experimental results.
-
Possible Cause 1: Degradation of the compound.
-
Possible Cause 2: Repeated freeze-thaw cycles.
-
Solution: Aliquot stock solutions to minimize the number of times the main stock is thawed.[1]
-
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Condition | Duration | Source |
| Powder | -20°C | 3 years | [1] |
| Powder | 4°C | 2 years | [1] |
| Powder | 2-8°C | Not Specified | |
| Powder | Desiccate at +4°C | Not Specified | |
| Solution (in DMSO) | -80°C | 6 months | [1] |
| Solution (in DMSO) | -20°C | 1 month | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 447.95 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator bath
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the container to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.48 mg of the powder.
-
Transfer the powder to a sterile vial.
-
Add the calculated volume of anhydrous DMSO. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the powder is not fully dissolved, sonicate the vial in a water bath and gently warm it to aid dissolution.
-
Once the solution is clear, aliquot it into single-use, light-protecting tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: Decision tree for troubleshooting this compound dissolution problems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective separation and characterization of the stress degradation products of ondansetron hydrochloride by liquid chromatography with quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and characterization of forced degradation products of sertraline hydrochloride using UPLC, ultra-high-performance liquid Chromatography-Quadrupole-Time of flight mass spectrometry (UHPLC-Q-TOF/MS/MS) and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
Altanserin vs. Ketanserin: A Comparative Guide to 5-HT2A Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of altanserin (B1665730) and ketanserin (B1673593), two widely used antagonists for the serotonin (B10506) 2A (5-HT2A) receptor. While structurally similar, these compounds exhibit distinct binding affinities and functional activities, making their appropriate selection crucial for experimental design and drug development. This document summarizes key experimental data, provides detailed protocols for common binding assays, and visualizes the associated signaling pathways and experimental workflows.
Data Presentation: Quantitative Comparison
The following table summarizes the binding affinities (Ki) of altanserin and ketanserin for the 5-HT2A receptor, as determined by in vitro radioligand binding assays. It is important to note that absolute values can vary between studies depending on the experimental conditions.
| Compound | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Altanserin | [18F]Altanserin | Rat Brain | 0.13 | [1] |
| Ketanserin | [3H]Ketanserin | Rat Brain | 3.5 | [2] |
| Ketanserin | [3H]Ketanserin | Human Prefrontal Cortex | 0.82 (IC50) | [3] |
Functional Differences
Beyond simple binding affinity, altanserin and ketanserin display different functional properties at the 5-HT2A receptor. A key study demonstrated that in the human prefrontal cortex, ketanserin acts as a partial agonist on the Gαq/11 signaling pathway, while altanserin behaves as an inverse agonist on the Gαi1 pathway.[4] This highlights that while both can block the effects of serotonin, they can also differentially modulate the basal activity of the receptor and engage different downstream signaling cascades. Furthermore, chronic administration of ketanserin has been shown to down-regulate 5-HT2A receptor levels, an effect not observed with altanserin.[5]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of binding data.
Radioligand Competition Binding Assay ([3H]-Ketanserin)
This protocol describes a typical competition binding assay to determine the affinity of a test compound for the 5-HT2A receptor using [3H]-ketanserin as the radioligand.
1. Membrane Preparation:
-
Homogenize tissue (e.g., rat frontal cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
2. Binding Assay:
-
In a 96-well plate, combine the following in a final volume of 250 µL:
-
50 µL of membrane suspension (typically 100-200 µg of protein).
-
50 µL of [3H]-ketanserin at a final concentration close to its Kd (e.g., 1 nM).[6]
-
50 µL of assay buffer or competing unlabeled ligand at various concentrations.
-
To determine non-specific binding, use a high concentration of an unlabeled competitor (e.g., 10 µM spiperone).
-
-
Incubate the plate at room temperature for 60 minutes.
3. Filtration and Scintillation Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of the competing ligand.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Autoradiography ([18F]-Altanserin)
This protocol outlines the steps for visualizing the distribution of 5-HT2A receptors in brain sections using [18F]-altanserin.
1. Tissue Preparation:
-
Rapidly freeze the brain tissue in isopentane (B150273) cooled with dry ice.
-
Section the frozen brain into thin slices (e.g., 20 µm) using a cryostat.
-
Thaw-mount the sections onto gelatin-coated microscope slides.
-
Store the slides at -80°C until use.
2. Pre-incubation:
-
Bring the slides to room temperature.
-
Pre-incubate the sections in buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 15 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.
3. Incubation:
-
Incubate the sections with [18F]-altanserin (e.g., 0.5-1.0 nM) in a humidified chamber at room temperature for 60-90 minutes.
-
For determination of non-specific binding, incubate adjacent sections in the presence of a high concentration of an unlabeled competitor (e.g., 10 µM ketanserin).
4. Washing:
-
Wash the slides in ice-cold buffer to remove unbound radioligand. Typically, this involves a series of short washes (e.g., 2 x 5 minutes).
-
Perform a final quick rinse in ice-cold distilled water to remove buffer salts.
5. Drying and Exposure:
-
Dry the slides rapidly under a stream of cool, dry air.
-
Appose the dried sections to a phosphor imaging plate or autoradiographic film along with calibrated radioactive standards.
-
Expose for an appropriate duration depending on the radioactivity of the tissue.
6. Image Analysis:
-
Scan the imaging plate or film to generate a digital image.
-
Quantify the density of binding in different brain regions by comparing the signal intensity to the calibrated standards.
Mandatory Visualizations
5-HT2A Receptor Signaling Pathway
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ketanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Distinctive patterns of G protein coupling induced by the structurally similar 5-HT2A receptor ligands ketanserin and altanserin in human prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cross-Validation of Altanserin PET and In Vitro Autoradiography for 5-HT2A Receptor Imaging: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two key techniques for quantifying serotonin (B10506) 5-HT2A receptors: in vivo Positron Emission Tomography (PET) with [18F]altanserin and in vitro autoradiography. This guide summarizes quantitative data, details experimental protocols, and visualizes key processes to support informed methodological choices in neuroscience and drug development.
The accurate quantification of 5-HT2A receptors is crucial for understanding their role in various neuropsychiatric disorders and for the development of targeted therapeutics. [18F]altanserin, a selective 5-HT2A receptor antagonist, is a well-established radiotracer for PET imaging.[1] Cross-validation with in vitro autoradiography, a high-resolution ex vivo technique, is essential to ensure the in vivo PET data accurately reflects the underlying receptor density.
Quantitative Comparison of [18F]altanserin PET and In Vitro Autoradiography
Studies have demonstrated a strong correlation between the binding potential (BP) of [18F]altanserin measured by PET and the receptor density (Bmax) determined by in vitro autoradiography in the same subjects. This indicates that [18F]altanserin PET is a reliable tool for the in vivo quantification of 5-HT2A receptor availability.[2][3]
| Brain Region | [18F]altanserin PET Outcome Parameter (e.g., BPND) | In Vitro Autoradiography Outcome Parameter (e.g., Bmax in fmol/mg) | Correlation (r-value) | Reference |
| Frontal Cortex | Region-to-cerebellum ratio | Specific binding | Strong positive correlation | [2][3] |
| Cingulate Cortex | Distribution Volume (VT) | Specific binding | Strong positive correlation | [2][3] |
| Striatum | Region-to-cerebellum ratio | Specific binding | Strong positive correlation | [2][3] |
| Hippocampus | Distribution Volume (VT) | Specific binding | Strong positive correlation | [2][3] |
Table 1: Summary of Quantitative Correlation Data. This table presents a synthesis of findings from studies comparing [18F]altanserin PET and in vitro autoradiography. The specific outcome parameters and correlation values may vary between studies, but a consistent positive correlation is observed across different brain regions.
Experimental Protocols
[18F]altanserin PET Imaging
Positron Emission Tomography with [18F]altanserin allows for the non-invasive in vivo quantification of 5-HT2A receptors in the living brain.
Protocol Outline:
-
Radiotracer Synthesis: [18F]altanserin is synthesized through nucleophilic substitution on a precursor molecule.
-
Subject Preparation: Subjects are typically fasted for a designated period before the scan. An intravenous line is inserted for radiotracer injection.
-
Radiotracer Administration: A bolus injection or a bolus plus constant infusion of [18F]altanserin is administered intravenously.[4][5] The bolus/infusion approach aims to achieve a steady state in blood and brain tissue.[4]
-
PET Scan Acquisition: Dynamic scanning is performed for a duration of 60-180 minutes post-injection.[2][3]
-
Arterial Blood Sampling: In some protocols, arterial blood is sampled throughout the scan to measure the concentration of the radiotracer and its metabolites in plasma, which is used for kinetic modeling.[2]
-
Data Analysis: Time-activity curves are generated for different brain regions. Kinetic models (e.g., two-tissue compartment model) or reference region models (using the cerebellum as a reference region with negligible 5-HT2A receptor density) are applied to the data to estimate outcome parameters such as binding potential (BPND) or distribution volume (VT), which are proportional to the receptor density.[2][6]
In Vitro Autoradiography
In vitro autoradiography provides a high-resolution visualization and quantification of receptor distribution in post-mortem brain tissue sections.
Protocol Outline:
-
Tissue Preparation: The brain is rapidly removed, frozen, and sliced into thin sections (typically 10-20 µm) using a cryostat.[7] The sections are then mounted on microscope slides.
-
Incubation: The brain sections are incubated with a solution containing a radiolabeled ligand (e.g., [3H]ketanserin or [18F]altanserin) at a specific concentration to saturate the 5-HT2A receptors.
-
Washing: The sections are washed in buffer solutions to remove unbound radioligand.[7]
-
Non-specific Binding Determination: To determine non-specific binding, adjacent sections are incubated with the radioligand in the presence of a high concentration of a non-radiolabeled competing drug (e.g., unlabeled ketanserin).[7]
-
Drying and Exposure: The washed and dried sections are apposed to a phosphor imaging plate or autoradiographic film for a specific period.[7]
-
Image Analysis: The resulting autoradiograms are digitized and analyzed using image analysis software. The optical density in different brain regions is converted to radioactivity concentration using co-exposed radioactive standards. Specific binding is calculated by subtracting the non-specific binding from the total binding.[7]
Visualizing the Methodologies and Underlying Biology
To better understand the relationship between these techniques and the biological target, the following diagrams illustrate the experimental workflow, the 5-HT2A receptor signaling pathway, and the logical comparison between the two methods.
Caption: Experimental workflows for [18F]altanserin PET and in vitro autoradiography.
Caption: Simplified 5-HT2A receptor signaling pathway via Gq/G11 protein.[8][9][10]
Caption: Logical comparison of [18F]altanserin PET and in vitro autoradiography.
References
- 1. Radiotracers for the Central Serotoninergic System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suitability of [18F]altanserin and PET to determine 5-HT2A receptor availability in the rat brain: in vivo and in vitro validation of invasive and non-invasive kinetic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of 5-HT2A receptors in the human brain using [18F]altanserin-PET and the bolus/infusion approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PET quantification of 5-HT2A receptors in the human brain: a constant infusion paradigm with [18F]altanserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation and quantification of [18F]altanserin binding in the rat brain using blood input and reference tissue modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autoradiography [fz-juelich.de]
- 8. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 9. blossomanalysis.com [blossomanalysis.com]
- 10. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Selectivity Profile of Altanserin and Other Serotonin Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity profile of altanserin (B1665730) with other key serotonin (B10506) antagonists: ketanserin (B1673593), ritanserin (B1680649), and risperidone (B510). The information is supported by experimental data to facilitate informed decisions in research and development.
Altanserin is a potent and selective antagonist of the serotonin 5-HT2A receptor, a key target in the research of various neurological and psychiatric disorders. Understanding its binding affinity and selectivity in comparison to other well-established serotonin antagonists is crucial for designing experiments and interpreting results accurately. This guide presents a comprehensive overview of the binding profiles of these compounds across a range of neurotransmitter receptors.
Comparative Binding Affinity Data
The selectivity of a compound is determined by its binding affinity (Ki) to its primary target relative to its affinity for other receptors. A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values (in nM) for altanserin, ketanserin, ritanserin, and risperidone at various serotonin, dopamine (B1211576), adrenergic, and histamine (B1213489) receptors.
| Receptor | Altanserin (Ki, nM) | Ketanserin (Ki, nM) | Ritanserin (Ki, nM) | Risperidone (Ki, nM) |
| Serotonin Receptors | ||||
| 5-HT2A | 0.3 - 1.2 | 0.4 - 3.5 | 0.3 - 0.9 | 0.16 - 0.5 |
| 5-HT2C | 6.0 - 25 | 20 - 50 | 0.71 - 2.5 | 5 - 20 |
| 5-HT1A | >1000 | 100 - 500 | >1000 | 200 - 500 |
| 5-HT1D | ~1000 | 68 - 100 | 20 - 50 | 100 - 300 |
| 5-HT6 | 1756 | >1000 | High | Moderate |
| 5-HT7 | 15 | >1000 | Moderate | 5 - 15 |
| Dopamine Receptors | ||||
| D1 | >1000 | 200 - 1000 | >1000 | 500 - 1000 |
| D2 | 180 - 500 | 30 - 100 | 70 - 200 | 1.4 - 3.13 |
| D3 | >1000 | >1000 | >1000 | 10 - 20 |
| D4 | >1000 | >1000 | >1000 | 7 - 10 |
| Adrenergic Receptors | ||||
| α1 | 50 - 200 | 2 - 10 | 97 | 0.8 - 2 |
| α2 | >1000 | 100 - 500 | 150 | 7.54 - 10 |
| Histamine Receptors | ||||
| H1 | 100 - 300 | 5 - 20 | 35 | 2.23 - 5 |
Note: Ki values can vary between studies due to different experimental conditions. The data presented here is a representative range from multiple sources.
Key Observations from the Selectivity Profile:
-
Altanserin demonstrates high affinity and selectivity for the 5-HT2A receptor, with significantly lower affinity for other serotonin receptor subtypes and other neurotransmitter receptors.[1][2][3][4][5]
-
Ketanserin also shows high affinity for the 5-HT2A receptor but exhibits notable affinity for α1-adrenergic and H1 histamine receptors.[6][7][8][9][10][11]
-
Ritanserin is a potent antagonist at both 5-HT2A and 5-HT2C receptors.[12][13][14][15] It has lower affinity for adrenergic and histamine receptors compared to ketanserin and risperidone.
-
Risperidone has a broader pharmacological profile, with very high affinity for 5-HT2A and D2 dopamine receptors.[16][17][18][19][20][21] It also has significant affinity for α1 and α2-adrenergic, and H1 histamine receptors.
Experimental Methodologies
The binding affinity data presented in this guide are primarily derived from in vitro radioligand binding assays. These assays are a standard method for characterizing the interaction of a compound with a specific receptor.
General Radioligand Binding Assay Protocol:
A typical radioligand binding assay involves the following steps:
-
Membrane Preparation:
-
Tissues or cells expressing the receptor of interest are homogenized in a suitable buffer.
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an assay buffer.
-
-
Binding Reaction:
-
A constant concentration of a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (e.g., altanserin) are added to compete with the radioligand for binding to the receptor.
-
The reaction is incubated at a specific temperature for a set period to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
The reaction mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filter is washed with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification of Radioactivity:
-
The radioactivity retained on the filter is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[22][23][24][25][26]
-
Visualizing the Comparison Logic
The following diagram illustrates the logical workflow for comparing the selectivity profiles of the different serotonin antagonists.
Caption: Workflow for comparing serotonin antagonist selectivity.
Signaling Pathways
The primary mechanism of action for these antagonists at the 5-HT2A receptor involves blocking the Gq/11 signaling pathway.
Caption: 5-HT2A receptor signaling and antagonist action.
References
- 1. A database of [(18)F]-altanserin binding to 5-HT(2A) receptors in normal volunteers: normative data and relationship to physiological and demographic variables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation and quantification of [18F]altanserin binding in the rat brain using blood input and reference tissue modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Altanserin - Wikipedia [en.wikipedia.org]
- 4. [18F]altanserin binding to human 5HT2A receptors is unaltered after citalopram and pindolol challenge [pubmed.ncbi.nlm.nih.gov]
- 5. A PET [18F]altanserin study of 5-HT2A receptor binding in the human brain and responses to painful heat stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ketanserin and ritanserin discriminate between recombinant human 5-HT1D alpha and 5-HT1D beta receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ketanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Characteristics of agonist displacement of [3H]ketanserin binding to platelet 5-HT2A receptors: implications for psychiatric research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of a high-affinity ketanserin binding site at the 5-Hydroxytryptamine(1B) receptor by modification of its carboxy-terminal intracellular portion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Receptor-binding properties in vitro and in vivo of ritanserin: A very potent and long acting serotonin-S2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ritanserin - Wikipedia [en.wikipedia.org]
- 14. Ritanserin | Non-selective 5-HT2 | Tocris Bioscience [tocris.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
- 18. risperidone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. Survey on the pharmacodynamics of the new antipsychotic risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. revvity.com [revvity.com]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 25. giffordbioscience.com [giffordbioscience.com]
- 26. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Altanserin Hydrochloride and Other 5-HT2A Radioligands for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Altanserin hydrochloride with other commonly used radioligands for the serotonin (B10506) 2A (5-HT2A) receptor. The selection of an appropriate radioligand is critical for the accurate quantification and characterization of 5-HT2A receptors in both in vitro and in vivo studies. This document summarizes key performance data, outlines detailed experimental protocols, and provides visual representations of relevant biological pathways and experimental workflows to aid in your research.
Introduction to 5-HT2A Receptor Radioligands
The 5-HT2A receptor, a G-protein coupled receptor, is a key target in the research and treatment of various neuropsychiatric disorders, including schizophrenia, depression, and anxiety. Radioligands are indispensable tools for studying the distribution, density, and pharmacology of these receptors. An ideal 5-HT2A radioligand exhibits high affinity, high selectivity, low non-specific binding, and appropriate pharmacokinetic properties for the intended application, such as positron emission tomography (PET) or in vitro binding assays.
Altanserin, a potent and selective 5-HT2A receptor antagonist, has been widely developed as a radiolabeled tool, particularly as [¹⁸F]altanserin for PET imaging. This guide compares its characteristics to other prominent 5-HT2A radioligands like Ketanserin (B1673593), MDL 100,907, and Spiperone.
Comparative Analysis of 5-HT2A Radioligands
The choice of radioligand can significantly impact experimental outcomes. The following tables summarize the binding affinities and selectivity profiles of Altanserin and other key 5-HT2A radioligands.
Table 1: In Vitro Binding Affinity of Common 5-HT2A Radioligands
| Radioligand | Labeled Isotope(s) | Kd (nM) | Ki (nM) | Receptor Source | Reference(s) |
| Altanserin | [¹⁸F], [³H] | ~0.3 | 0.3 | Rat Brain / Cloned Human Receptors | [1] |
| Ketanserin | [³H] | 1.1 - 2.0 | 3.5 | Rat Frontal Cortex / Human 5-HT2A transfected NIH 3T3 cells | [2] |
| MDL 100,907 | [¹¹C], [³H] | ~0.3 | - | Rat Brain | |
| Spiperone | [³H] | - | - | Not Specified | [3] |
| Setoperone | [¹⁸F] | - | - | Not Specified | |
| Ritanserin | [³H] | - | - | Not Specified | [4] |
Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity; lower values indicate higher affinity.
Table 2: Selectivity Profile of Altanserin and Other 5-HT2A Antagonists
| Ligand | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT6 Ki (nM) | 5-HT7 Ki (nM) | α1-adrenergic Ki (nM) | Dopamine D2 Ki (nM) | Reference(s) |
| Altanserin | 0.3 | 6.0 | 1756 | 15 | - | - | [1] |
| Ketanserin | 3.5 | ~50 | - | - | High Affinity | - | [2][3] |
| MDL 100,907 | High | >100-fold vs 5-HT2C | - | - | Low Affinity | Low Affinity | |
| Spiperone | High | - | - | - | - | High Affinity | [3] |
Selectivity is crucial to ensure that the observed signal is specific to the 5-HT2A receptor.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the 5-HT2A receptor signaling cascade and a typical radioligand binding assay workflow.
Experimental Protocols
Radioligand Binding Assay for 5-HT2A Receptor
This protocol describes a typical saturation binding experiment to determine the Kd and Bmax of a radioligand for the 5-HT2A receptor.
1. Materials:
-
Receptor Source: Brain tissue homogenate (e.g., rat frontal cortex) or cell membranes from a cell line stably expressing the human 5-HT2A receptor.
-
Radioligand: e.g., [³H]Ketanserin or another suitable radiolabeled antagonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Determinate: A high concentration (e.g., 10 µM) of a non-labeled 5-HT2A antagonist (e.g., unlabeled Ketanserin or Mianserin).
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Scintillation fluid.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
2. Procedure:
-
Membrane Preparation: Homogenize the brain tissue or cells in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet (containing the membranes) in fresh assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of the radioligand.
-
Total Binding: Add assay buffer, the membrane preparation (typically 50-100 µg of protein), and varying concentrations of the radioligand.
-
Non-specific Binding: Add the non-specific binding determinate, the membrane preparation, and the same varying concentrations of the radioligand.
-
-
Incubation: Incubate the plates at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound and non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding versus the radioligand concentration.
-
Use non-linear regression analysis (e.g., one-site binding hyperbola) to determine the Kd (the radioligand concentration at which 50% of the receptors are occupied) and Bmax (the total number of binding sites).
-
In Vitro Autoradiography Protocol for 5-HT2A Receptors
This protocol outlines the visualization and quantification of 5-HT2A receptors in brain tissue sections.
1. Materials:
-
Frozen brain tissue sections (e.g., 10-20 µm thick) mounted on microscope slides.
-
Radioligand: e.g., [³H]MDL 100,907.
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4, containing appropriate ions if necessary.
-
Wash Buffer: Ice-cold incubation buffer.
-
Non-specific Binding Determinate: A high concentration of an unlabeled 5-HT2A antagonist.
-
Autoradiography film or phosphor imaging screens.
-
Image analysis software.
2. Procedure:
-
Pre-incubation: Thaw the brain sections and pre-incubate them in incubation buffer to rehydrate the tissue and remove endogenous ligands.
-
Incubation: Incubate the sections with the radioligand in a humid chamber.
-
Total Binding: Incubate sections in buffer containing the radioligand at a concentration near its Kd.
-
Non-specific Binding: Incubate adjacent sections in the same radioligand solution that also contains the non-specific binding determinate.
-
-
Washing: Wash the slides in ice-cold wash buffer to remove unbound radioligand. The duration and number of washes should be optimized to maximize the specific-to-non-specific binding ratio.
-
Drying: Quickly rinse the slides in distilled water to remove buffer salts and then dry them under a stream of cold air.
-
Exposure: Appose the dried sections to autoradiography film or a phosphor imaging screen in a light-tight cassette. The exposure time will depend on the specific activity of the radioligand and the density of the receptors.
-
Image Development and Analysis: Develop the film or scan the imaging screen. Quantify the optical density of the autoradiograms in different brain regions using image analysis software. Calibrated standards should be co-exposed with the samples to allow for the conversion of optical density to radioactivity concentration.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding for each brain region of interest.
Conclusion
This compound is a valuable and widely used radioligand for the study of 5-HT2A receptors, offering high affinity and good selectivity. However, the optimal choice of radioligand is contingent upon the specific experimental goals. For instance, MDL 100,907 may be preferred in certain applications due to its potentially higher selectivity over other serotonin receptor subtypes compared to older ligands like ketanserin. Conversely, ketanserin remains a useful tool for in vitro assays. When selecting a radioligand, researchers must consider the trade-offs between affinity, selectivity, kinetic properties, and the specific requirements of their experimental paradigm. This guide provides the foundational data and protocols to make an informed decision for your 5-HT2A receptor research.
References
- 1. Characterization of radioactive metabolites of 5-HT2A receptor PET ligand [18F]altanserin in human and rodent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Altanserin: An Inverse Agonist, Not a Neutral Antagonist, at the 5-HT2A Receptor
A comprehensive guide for researchers on the pharmacological distinction between Altanserin (B1665730) and neutral antagonists at the serotonin (B10506) 2A receptor, supported by experimental data.
The classification of a ligand as a neutral antagonist versus an inverse agonist carries significant implications for its therapeutic potential and its use as a research tool. While both bind to a receptor and block the action of an agonist, their effects on the receptor's basal or constitutive activity differ fundamentally. This guide provides a detailed comparison of Altanserin's pharmacological profile with that of a neutral antagonist at the serotonin 2A (5-HT2A) receptor, drawing upon key experimental findings. The evidence presented herein firmly characterizes Altanserin as a biased inverse agonist, a property that distinguishes it from true neutral antagonists.
Defining the Terms: Inverse Agonist vs. Neutral Antagonist
A neutral antagonist is a receptor ligand that binds to a receptor but does not alter its basal level of activity.[1][2] It effectively blocks the receptor, preventing agonists from binding and eliciting a response, but has no effect on its own.[1][2] In contrast, an inverse agonist is a ligand that, upon binding to a receptor, reduces its constitutive activity, meaning it decreases the receptor's signaling in the absence of an agonist.[1][2] This implies that the receptor has a certain level of intrinsic activity even when not stimulated by an agonist.[2]
Altanserin's Biased Profile at the 5-HT2A Receptor
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that can signal through multiple intracellular pathways, primarily via Gαq/11 and Gαi/o proteins. Recent studies have revealed that some ligands can preferentially modulate one pathway over another, a phenomenon known as biased signaling. Altanserin is a prime example of such a ligand at the 5-HT2A receptor.
Experimental evidence demonstrates that Altanserin exhibits inverse agonism at the Gαi1 signaling pathway while acting as a neutral antagonist at the canonical Gαq/11 pathway.[2][3] This biased activity profile is a critical distinction from a global neutral antagonist, which would show no effect on the basal activity of either pathway.
Comparative Analysis: Altanserin vs. a Neutral Antagonist
To illustrate the distinct pharmacological profiles, the following table compares the effects of Altanserin with MDL-11,939, a recognized neutral antagonist at the 5-HT2A receptor.[2][3] The data is derived from studies measuring the modulation of basal G protein activity using [35S]GTPγS binding assays in human prefrontal cortex membranes.[2]
| Ligand | 5-HT2A Receptor Signaling Pathway | Effect on Basal Activity | Pharmacological Classification |
| Altanserin | Gαq/11 | No change | Neutral Antagonist |
| Gαi1 | Decrease | Inverse Agonist | |
| MDL-11,939 | Gαq/11 | No change | Neutral Antagonist |
| Gαi1 | No change | Neutral Antagonist |
Experimental Evidence and Methodology
The characterization of Altanserin as a biased inverse agonist is primarily based on functional assays that measure G protein activation. The [35S]GTPγS binding assay is a cornerstone technique in this regard.
Experimental Protocol: [35S]GTPγS Scintillation Proximity Assay (SPA) with Antibody Capture
This method allows for the quantification of agonist- and inverse agonist-induced changes in the activation of specific G protein subtypes.
-
Membrane Preparation: Membranes from post-mortem human prefrontal cortex or cells expressing the 5-HT2A receptor are prepared.
-
Incubation: The membranes are incubated in a buffer containing GDP (to allow for GTPγS binding upon activation), the ligand of interest (e.g., Altanserin or MDL-11,939), and [35S]GTPγS (a non-hydrolyzable GTP analog).
-
G Protein Activation: In the absence of an agonist, constitutively active receptors will catalyze the exchange of GDP for [35S]GTPγS on the α-subunit of the G protein. An inverse agonist will decrease this basal exchange.
-
Immunocapture: Specific antibodies for different Gα subunits (e.g., Gαq/11 and Gαi1) are added to the mixture. These antibodies are coupled to scintillation proximity assay (SPA) beads.
-
Detection: When a [35S]GTPγS-bound Gα subunit is captured by an antibody on an SPA bead, the radioisotope is brought into close enough proximity to the scintillant within the bead to produce a light signal, which is then measured.[4][5]
-
Data Analysis: The signal is proportional to the amount of activated G protein of a specific subtype. A decrease in the basal signal in the presence of a ligand indicates inverse agonism for that pathway.
Visualizing the Concepts
To further clarify the signaling pathways, experimental workflow, and the distinction between a neutral antagonist and a biased inverse agonist, the following diagrams are provided.
Conclusion
The distinction between a neutral antagonist and an inverse agonist is not merely semantic; it reflects a fundamental difference in the mechanism of action at the receptor level. The experimental data clearly indicate that Altanserin is not a simple neutral antagonist at the 5-HT2A receptor. Instead, it exhibits a more complex profile of a biased inverse agonist , selectively reducing the constitutive activity of the Gαi1 signaling pathway while having no effect on the basal activity of the Gαq/11 pathway.[2][3] This understanding is crucial for researchers using Altanserin as a pharmacological tool and for the development of novel therapeutics targeting the 5-HT2A receptor with greater precision.
References
- 1. Scintillation proximity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ligand bias and inverse agonism on 5-HT2A receptor-mediated modulation of G protein activity in post-mortem human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinctive patterns of G protein coupling induced by the structurally similar 5-HT2A receptor ligands ketanserin and altanserin in human prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
A Comparative Analysis of Altanserin Binding to 5-HT2A Receptors Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of altanserin (B1665730) binding to the serotonin (B10506) 2A (5-HT2A) receptor in different species. Altanserin, a potent and selective 5-HT2A receptor antagonist, is widely used as a radioligand in positron emission tomography (PET) studies to investigate the role of this receptor in various neurological and psychiatric disorders.[1][2][3][4][5] Understanding the comparative binding characteristics of altanserin across species is crucial for the translation of preclinical findings to clinical applications.
Quantitative Comparison of Altanserin Binding
The following table summarizes the available quantitative data for altanserin binding to the 5-HT2A receptor in various species. It is important to note that direct comparative studies across all species using identical experimental conditions are limited. The data presented here are compiled from multiple sources and may involve different experimental methodologies, such as the use of different radioligands (e.g., [3H]ketanserin as a proxy for antagonist binding) and tissue preparations.
| Species | Brain Region | Radioligand | Ki (nM) | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Human | Cloned 5-HT2A Receptor | Altanserin | 0.3 | Not Reported | Not Reported | [1] |
| Human | Prefrontal Cortex | [3H]ketanserin | Not Reported | Not Reported | Not Reported | [2][6] |
| Rat | Frontal Cortex | [3H]ketanserin | Not Reported | 2.0 | 393 | |
| Rat | Brain Homogenate | [18F]altanserin | Not Reported | Not Reported | Not Reported | [3] |
| Mouse | Brain | Not Reported | Not Reported | Not Reported | Not Reported | |
| Monkey | Brain | Not Reported | Not Reported | Not Reported | Not Reported |
Note: "Not Reported" indicates that the specific data point was not found in the reviewed literature. The data for the rat frontal cortex was obtained using [3H]ketanserin, a structurally similar 5-HT2A antagonist.
Experimental Protocols
The following sections detail the typical methodologies used in radioligand binding assays to determine the binding characteristics of compounds like altanserin to the 5-HT2A receptor.
Brain Tissue Membrane Preparation
A standardized protocol for preparing brain tissue membranes for in vitro binding assays is crucial for obtaining reliable and reproducible results.
Materials:
-
Brain tissue from the species of interest (e.g., frontal cortex)
-
Ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Protease inhibitor cocktail
-
Homogenizer (e.g., Dounce or Polytron)
-
Refrigerated centrifuge
Procedure:
-
Dissect the brain region of interest on ice.
-
Homogenize the tissue in 10-20 volumes of ice-cold homogenization buffer containing a protease inhibitor cocktail.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20-30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh ice-cold homogenization buffer.
-
Repeat the centrifugation and resuspension step to wash the membranes.
-
Resuspend the final membrane pellet in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).
-
Store the membrane aliquots at -80°C until use.
Radioligand Binding Assay (Competition Assay)
Competition binding assays are performed to determine the affinity (Ki) of an unlabeled compound (like altanserin) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Materials:
-
Prepared brain membranes
-
Radioligand (e.g., [3H]ketanserin or [18F]altanserin)
-
Unlabeled altanserin (competitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2)
-
Non-specific binding determinator (e.g., a high concentration of an unlabeled antagonist like mianserin (B1677119) or spiperone)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
In a 96-well filter plate, add a fixed concentration of the radioligand to each well.
-
Add increasing concentrations of unlabeled altanserin to the wells.
-
To determine non-specific binding, add a high concentration of a non-specific binding determinator to a separate set of wells.
-
To determine total binding, add only the radioligand and assay buffer.
-
Add the prepared brain membranes to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Terminate the incubation by rapid filtration through the filter plate using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Dry the filters, add scintillation cocktail, and measure the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC50 value (the concentration of altanserin that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway.
Caption: 5-HT2A receptor signaling cascade.
Experimental Workflow for Altanserin Binding Assay
The following diagram illustrates the key steps in a typical radioligand competition binding assay to determine the binding affinity of altanserin.
Caption: Radioligand competition binding assay workflow.
References
- 1. Characterization of radioactive metabolites of 5-HT2A receptor PET ligand [18F]altanserin in human and rodent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinctive patterns of G protein coupling induced by the structurally similar 5-HT2A receptor ligands ketanserin and altanserin in human prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation and quantification of [18F]altanserin binding in the rat brain using blood input and reference tissue modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A database of [(18)F]-altanserin binding to 5-HT(2A) receptors in normal volunteers: normative data and relationship to physiological and demographic variables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of 5-HT2A receptors in the human brain using [18F]altanserin-PET and the bolus/infusion approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [3H]ketanserin binding in human brain postmortem - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Kinetic Modeling of [18F]altanserin PET Studies
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of kinetic models for quantifying 5-HT2A receptor binding using [18F]altanserin Positron Emission Tomography (PET). Experimental data and detailed protocols are provided to support the validation of these models.
[18F]altanserin is a widely used radiotracer for imaging and quantifying serotonin (B10506) 2A (5-HT2A) receptors in the brain.[1] Accurate quantification of [18F]altanserin uptake requires the use of kinetic models to estimate parameters related to receptor density, such as the binding potential (BPND) and the volume of distribution (VT). The choice of kinetic model can significantly impact the results of a study. This guide compares the performance of various kinetic models, from full compartmental models requiring arterial blood sampling to simplified reference tissue models.
Comparison of Kinetic Models
The selection of a kinetic model for [18F]altanserin PET studies involves a trade-off between accuracy, complexity, and invasiveness. The two-tissue compartment model (2-TC) with arterial plasma input is generally considered the gold standard for providing the most accurate and detailed description of tracer kinetics.[2] However, its requirement for arterial cannulation is a significant drawback. Reference tissue models (RTMs) offer a non-invasive alternative by using a region devoid of specific binding, such as the cerebellum, as an input function.[2][3]
| Model Category | Specific Model | Key Characteristics | Advantages | Disadvantages |
| Blood-Input Models | Two-Tissue Compartment (2-TC) | Describes tracer exchange between plasma, non-displaceable, and specifically bound compartments. Requires arterial blood sampling. | Gold standard for accuracy, provides detailed kinetic parameters (K1, k2, k3, k4). | Invasive (requires arterial line), complex data analysis. |
| One-Tissue Compartment (1-TC) | A simplified model assuming a single tissue compartment. Requires arterial blood sampling. | Simpler than 2-TC. | Often provides a poor fit for [18F]altanserin data, leading to biased estimates.[3] | |
| Logan Plot | A graphical analysis method that linearizes the compartmental model equations. Requires arterial blood sampling. | Computationally simple, robust to noise. | Can be biased in the presence of noise, especially at later time points. | |
| Reference Tissue Models | Simplified Reference Tissue Model (SRTM/SRTM2) | Uses a reference region (cerebellum) to estimate BPND without blood sampling. | Non-invasive, widely used and validated. | Assumes a single-tissue compartment for the reference region, which may not always be true. |
| Multilinear Reference Tissue Model (MRTM/MRTM2) | A variation of the SRTM that is less sensitive to noise. | Improved stability and reliability compared to SRTM. | Similar assumptions to SRTM. | |
| Logan Reference Tissue Plot | A graphical analysis using the reference tissue as input. | Non-invasive, computationally simple. | Can be sensitive to noise. |
Quantitative Comparison of Kinetic Models
The performance of various kinetic models has been evaluated in several studies. The following table summarizes key quantitative data comparing different models to the gold standard 2-TC model.
| Model | Parameter | Bias (%) vs. 2-TC | Correlation (R²) vs. 2-TC | Test-Retest Variability (%) | Key Findings |
| 1-TC Model | BPND | Large overestimation (e.g., ~39%)[4] | - | - | Generally not recommended for [18F]altanserin.[3] |
| Logan Plot | BPND | Small underestimation (e.g., ~-10%)[4] | High (e.g., 0.98)[2] | Good | A good compromise between validity and reliability.[5] |
| SRTM2 | BPND | - | High[6] | Good | A reliable non-invasive method. |
| MRTM2 | BPND | - | High[6] | Good | Offers improved stability over SRTM. |
| Logan Reference | BPND | - | High[6] | Good | A simple and effective non-invasive method. |
Experimental Protocols
Accurate kinetic modeling relies on rigorous experimental procedures. Below is a detailed methodology for a typical [18F]altanserin PET study.
Subject Preparation
-
Subjects are typically required to fast for a minimum of 4 hours prior to the scan.
-
A physical examination and review of medical history are conducted to ensure subject suitability.
-
For studies involving arterial blood sampling, an arterial line is placed in the radial artery for blood collection, and an intravenous line is placed for radiotracer injection.
Radiotracer Administration
-
Bolus Injection: A single, rapid injection of [18F]altanserin (e.g., 185-370 MBq) is administered at the start of the PET scan.[4]
-
Bolus plus Constant Infusion: An initial bolus injection is followed by a continuous infusion of the radiotracer.[7] This method aims to achieve a steady-state concentration of the tracer in the blood and brain tissue, simplifying the kinetic analysis.[7][8]
PET Data Acquisition
-
A transmission scan is performed prior to the emission scan for attenuation correction.
-
Dynamic PET data are acquired for 90-120 minutes following a bolus injection.[3]
-
The scan is typically divided into a series of time frames with increasing duration (e.g., 6 x 30s, 3 x 1min, 2 x 2.5min, 10 x 5min, 3 x 10min).
Arterial Blood Sampling and Metabolite Analysis
-
For blood-input models, arterial blood samples are collected frequently, especially during the first few minutes after injection, to accurately capture the peak of the input function.
-
Blood samples are centrifuged to separate plasma.
-
The fraction of unchanged [18F]altanserin in plasma is determined using high-performance liquid chromatography (HPLC) to correct for radioactive metabolites.[5]
Visualizing the Workflow and Model Relationships
To better understand the experimental process and the connections between different modeling approaches, the following diagrams are provided.
References
- 1. Suitability of [18F]altanserin and PET to determine 5-HT2A receptor availability in the rat brain: in vivo and in vitro validation of invasive and non-invasive kinetic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A PET [18F]altanserin study of 5-HT2A receptor binding in the human brain and responses to painful heat stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation and quantification of [18F]altanserin binding in the rat brain using blood input and reference tissue modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic analysis of [18F] altanserin bolus injection in the canine brain using PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation and Quantification of [18F]Altanserin Binding in the Rat Brain Using Blood Input and Reference Tissue Modeling | Scilit [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. PET quantification of 5-HT2A receptors in the human brain: a constant infusion paradigm with [18F]altanserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation, kinetic modeling, and test-retest reproducibility of [18F]SynVesT-1 for PET imaging of synaptic vesicle glycoprotein 2A in mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Frontier: A Guide to the Safe Disposal of Altanserin Hydrochloride
For researchers, scientists, and drug development professionals, the lifecycle of a chemical compound extends far beyond the laboratory bench. Proper disposal is a critical final step, ensuring the safety of personnel and the protection of our environment. This guide provides essential, immediate safety and logistical information for the proper disposal of Altanserin hydrochloride, a potent and selective 5-HT2A receptor antagonist used in neuroscience research. By adhering to these procedures, laboratories can maintain a culture of safety and environmental responsibility.
Immediate Actions and Primary Containment
Key Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. For larger quantities or in situations with potential for aerosolization, a dust mask or respirator is advised.
-
Spill Management: Should a spill occur, carefully sweep up the solid material, avoiding dust generation. Place the collected material into a suitable, sealed container for disposal.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Quantitative Data for Waste Management
The following table summarizes key quantitative data and classifications relevant to the handling and disposal of chemical waste, based on general guidelines for pharmaceutical compounds. These figures should be treated as general guidance in the absence of specific data for this compound.
| Parameter | Value/Classification | Source/Guideline |
| Hazard Classification | Assumed Hazardous Waste | Precautionary Principle |
| Occupational Exposure Limit | Not Established | General Chemical Safety |
| Reportable Quantity (RQ) | Not Established | General Chemical Safety |
| Toxicity Characteristic (TC) | Data Not Available | Precautionary Principle |
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with many pharmaceutical compounds, is governed by a series of procedural steps designed to mitigate risk. The following protocol outlines a recommended course of action.
-
Initial Assessment: Determine if the this compound is contaminated. If it is mixed with other substances, the disposal route may need to be adjusted based on the hazards of all components.
-
Waste Characterization: In the absence of a specific SDS, this compound should be treated as a non-hazardous pharmaceutical waste unless it exhibits hazardous characteristics (e.g., ignitability, corrosivity, reactivity, toxicity). However, a conservative approach is to manage it as a hazardous chemical waste.
-
Segregation and Labeling:
-
Segregate this compound waste from other laboratory waste streams.
-
Place the waste in a clearly labeled, sealed, and appropriate waste container. The label should include "Hazardous Waste," the chemical name ("this compound"), and the approximate quantity.
-
-
Engage Professional Waste Disposal Services: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. These professionals are equipped to handle and transport chemical waste in accordance with federal, state, and local regulations.
-
Documentation: Maintain a record of the disposed chemical, including the date, quantity, and the name of the disposal company. This documentation is crucial for regulatory compliance.
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Environmental Considerations and Regulatory Framework
Improper disposal of pharmaceuticals can lead to environmental contamination with potential effects on aquatic life and ecosystems. While specific environmental toxicity data for this compound is limited, the precautionary principle dictates that its release into the environment should be avoided.
Disposal of chemical waste is regulated by federal agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), as well as by state and local authorities. Adherence to these regulations is mandatory.
By following these guidelines, laboratories can ensure the safe and compliant disposal of this compound, upholding their commitment to safety and environmental stewardship. This proactive approach not only mitigates risk but also builds a foundation of trust and responsibility within the scientific community.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
